molecular formula C61H66N10O12S B607153 dMCL1-2

dMCL1-2

Numéro de catalogue: B607153
Poids moléculaire: 1163.3 g/mol
Clé InChI: VPWUIQNEJHXPSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

dMCL1-2 is a novel potent and selective PROTAC degrader of myeloid cell leukemia 1 (MCL1).

Propriétés

IUPAC Name

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H66N10O12S/c1-39-54(49(65(4)63-39)37-82-42-22-20-41(21-23-42)67-31-33-69(34-32-67)84(79,80)64(2)3)46-15-8-14-44-45(17-10-36-81-50-18-7-12-40-11-5-6-13-43(40)50)57(61(77)78)70(56(44)46)35-28-66-26-29-68(30-27-66)53(73)38-83-51-19-9-16-47-55(51)60(76)71(59(47)75)48-24-25-52(72)62-58(48)74/h5-9,11-16,18-23,48H,10,17,24-38H2,1-4H3,(H,77,78)(H,62,72,74)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWUIQNEJHXPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCN(CC6)C(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)COC1=CC=C(C=C1)N1CCN(CC1)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H66N10O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1163.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dMCL1-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for dMCL1-2, a potent and selective degrader of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). This document details the molecular interactions, downstream signaling events, quantitative activity, and the experimental protocols used to elucidate its function.

Executive Summary

Myeloid Cell Leukemia 1 (MCL1) is a pivotal pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various malignancies where it contributes to therapeutic resistance.[1][2] Unlike traditional inhibitors that merely occupy a binding pocket, this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the complete degradation of the MCL1 protein.[1][2] this compound is a hetero-bifunctional molecule that operates by hijacking the cell's own ubiquitin-proteasome system. One terminus of the molecule binds to MCL1, while the other engages Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][3] This induced proximity results in the polyubiquitination of MCL1, marking it for destruction by the 26S proteasome.[2] The elimination of MCL1 unleashes pro-apoptotic proteins, triggering the intrinsic apoptotic cascade and leading to cancer cell death.[1][4]

Core Mechanism: PROTAC-Mediated Degradation

The primary mechanism of this compound is the induced degradation of MCL1 via the ubiquitin-proteasome pathway. This process can be broken down into three key steps:

  • Ternary Complex Formation: this compound acts as a molecular bridge, binding simultaneously to the BH3-binding groove of MCL1 and the E3 ligase CRBN. This interaction forms a transient ternary complex: [MCL1]-[this compound]-[CRBN].[2][4] The formation of this complex is the critical initiating event for MCL1 degradation.

  • Polyubiquitination of MCL1: Once in proximity within the ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the MCL1 protein. The formation of a polyubiquitin chain acts as a recognition signal for the proteasome.[2][3]

  • Proteasomal Degradation: The polyubiquitinated MCL1 protein is recognized and shuttled to the 26S proteasome. The proteasome unfolds and proteolytically degrades MCL1 into small peptides, while this compound and ubiquitin are released and recycled to engage in further degradation cycles.[2]

This compound induced ternary complex formation and subsequent degradation.

Quantitative Data

The activity of this compound has been characterized through various biochemical and cell-based assays. The key quantitative metrics are summarized below.

ParameterDescriptionValueCell Line / ConditionReference
KD Binding affinity (Dissociation Constant) to MCL1 protein.30 nMBiochemical Assay[3][5][6][7]
DC50 Concentration for 50% maximal degradation of MCL1.Not ReportedOPM2[4]
IC50 Concentration for 50% inhibition of cell viability.Not ReportedOPM2[2]
Apoptosis Concentration range inducing significant Caspase-3 cleavage.250 - 500 nMOPM2 (24h treatment)[1][8]

Downstream Signaling: Induction of Intrinsic Apoptosis

The degradation of MCL1 directly impacts the balance of pro- and anti-apoptotic proteins, leading to the initiation of the mitochondrial (intrinsic) pathway of apoptosis.

  • Role of MCL1: In cancer cells, MCL1 sequesters pro-apoptotic "effector" proteins like BAK and "BH3-only" sensitizer proteins like PUMA and BIM, preventing them from initiating apoptosis.[1][2]

  • Release of Pro-Apoptotic Factors: The degradation of MCL1 by this compound leads to the liberation of these sequestered pro-apoptotic proteins.

  • BAK/BAX Activation: Released BAK (and its homolog BAX) undergoes a conformational change and oligomerizes at the outer mitochondrial membrane, forming pores.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores disrupts the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

  • Caspase Cascade Activation: Cytosolic cytochrome c binds to APAF-1, forming the apoptosome, which activates the initiator Caspase-9. Caspase-9 then cleaves and activates effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]

Apoptosis_Induction_Pathway Apoptosis Induction by this compound cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events dMCL1_2 This compound MCL1_Deg MCL1 Degradation dMCL1_2->MCL1_Deg BAK_Free Free BAK MCL1_Deg->BAK_Free Releases BAK MCL1_Complex MCL1 / BAK Complex (Inactive) MCL1_Complex->BAK_Free Sequesters BAK BAK_Oligo BAK Oligomerization BAK_Free->BAK_Oligo MOMP MOMP BAK_Oligo->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (APAF-1, Cytochrome c) CytC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates Casp3 Active Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Signaling cascade from MCL1 degradation to apoptosis.

Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. Detailed methodologies are provided below.

Cellular Degradation and Immunoblotting

This protocol is used to quantify the reduction of MCL1 protein levels following treatment with this compound.

  • Cell Culture: Human multiple myeloma OPM2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO₂.[6] Cells are seeded at a density of 0.3-0.7 x 10⁶ cells/mL.[6]

  • Treatment: Cells are treated with DMSO (vehicle control) or varying concentrations of this compound (e.g., 10 nM - 1000 nM) for specified time points (e.g., 3, 24, 48 hours). For proteasome inhibition control, cells are pre-treated with bortezomib (1 µM) for 1 hour before adding this compound.

  • Cell Lysis: After treatment, cells are harvested by centrifugation, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against MCL1. A primary antibody against a loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify MCL1 protein levels relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol validates the physical interaction between MCL1 and CRBN in the presence of this compound.

  • Cell Treatment and Lysis: OPM2 cells are treated with DMSO or this compound (e.g., 500 nM) for 3-4 hours. Cells are lysed in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

  • Pre-clearing: The lysate is pre-cleared by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated overnight at 4°C with an antibody against MCL1 (or a His-tag if using recombinant protein) conjugated to magnetic beads.

  • Washing: The beads are washed 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound protein complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: The eluate is analyzed by Western blotting as described in Protocol 5.1, using primary antibodies against both MCL1 and CRBN to detect the co-precipitated protein.

Experimental_Workflow Workflow: Confirming CRBN-Dependent Degradation cluster_results Expected Results start Start culture_cells Culture OPM2-WT and OPM2-CRBN-/- Cells start->culture_cells treat_cells Treat cells with DMSO or this compound (e.g., 500 nM, 48h) culture_cells->treat_cells lyse_cells Harvest and Lyse Cells treat_cells->lyse_cells western_blot Perform Western Blot for MCL1 and GAPDH lyse_cells->western_blot wt_result OPM2-WT: MCL1 levels significantly decrease western_blot->wt_result Analyze WT ko_result OPM2-CRBN-/-: MCL1 levels are unchanged western_blot->ko_result Analyze KO conclusion Conclusion: This compound degradation of MCL1 is CRBN-dependent wt_result->conclusion ko_result->conclusion

Workflow to validate the CRBN-dependency of this compound.
Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

  • Cell Seeding: OPM2 cells are seeded in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.

  • Assay Procedure (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the DMSO control. An IC₅₀ value is determined by plotting the percent viability against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

Apoptosis Assay (Caspase-3 Activity)

This protocol quantifies the induction of apoptosis by measuring the activity of effector caspase-3.

  • Cell Treatment: OPM2 cells are treated with this compound (e.g., 250 nM, 500 nM) or DMSO for 24 hours.

  • Assay Procedure (Caspase-Glo® 3/7 Assay):

    • Follow the steps for cell seeding and treatment as in the viability assay (Protocol 5.3).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

  • Alternative (Western Blot for Cleaved Caspase-3):

    • Treat and lyse cells as described in Protocol 5.1.

    • Perform Western blotting using a primary antibody specific for cleaved Caspase-3. An increase in the cleaved Caspase-3 band indicates apoptosis.[4]

References

An In-Depth Technical Guide to dMCL1-2 and the MCL1 Degradation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia 1 (MCL1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL2) family, is a critical survival factor for numerous cancer types and a key mediator of therapeutic resistance.[1] Unlike other BCL2 family members, MCL1 is a short-lived protein, making it an ideal candidate for therapeutic intervention via targeted degradation.[2][3] This guide provides a detailed overview of the endogenous MCL1 degradation pathway and introduces dMCL1-2, a potent proteolysis-targeting chimera (PROTAC) designed to selectively eliminate MCL1. We will explore the molecular mechanisms, present key quantitative data, and provide detailed protocols for essential experiments to facilitate further research and development in this promising area of oncology.

The Endogenous MCL1 Degradation Pathway

The cellular levels of MCL1 are tightly regulated, primarily through the ubiquitin-proteasome system (UPS), which allows for its rapid turnover in response to cellular signals.[2][4] This process involves a coordinated effort between kinases, E3 ubiquitin ligases, and deubiquitinating enzymes (DUBs).

1.1. Ubiquitination and Proteasomal Degradation MCL1 is targeted for degradation by several E3 ubiquitin ligases, which catalyze the covalent attachment of ubiquitin chains to lysine residues on the MCL1 protein.[2][5] Polyubiquitinated MCL1 is then recognized and degraded by the 26S proteasome.[6] Key E3 ligases for MCL1 include:

  • MULE (HUWE1): A HECT-domain E3 ligase that contains a BCL2 homology 3 (BH3) domain, allowing it to target MCL1.[5][7] Its activity can be modulated by other BH3-only proteins like NOXA, which promotes the MULE-MCL1 interaction.[3]

  • SCF/β-TrCP and SCF/FBW7: These are cullin-RING ligase (CRL) complexes that recognize MCL1 only after it has been phosphorylated at specific serine and threonine residues.[2][8]

  • TRIM17 and APC/C-Cdc20: Additional E3 ligases implicated in MCL1 turnover, particularly during mitotic arrest.[2][5]

1.2. The Role of Phosphorylation Post-translational modification by phosphorylation is a critical step that primes MCL1 for E3 ligase recognition and subsequent degradation.[8][9] Several kinases are involved in this process:

  • Glycogen Synthase Kinase 3 (GSK3): Phosphorylation of MCL1 by GSK3 creates a phosphodegron that is recognized by the F-box proteins β-TrCP and FBW7.[8] The activity of GSK3 can be inhibited by the pro-survival PI3K/AKT signaling pathway.

  • Extracellular Signal-Regulated Kinase (ERK): While ERK-mediated phosphorylation at Thr163 can enhance MCL1 stability, phosphorylation at other sites can promote degradation.[10]

  • c-Jun N-terminal Kinase (JNK) and Cyclin-Dependent Kinases (CDKs): These kinases also phosphorylate MCL1 in response to cellular stress, contributing to its degradation.[9]

1.3. Stabilization by Deubiquitinases (DUBs) The ubiquitination process is reversible and is counteracted by DUBs. USP9X is a prominent deubiquitinase that removes ubiquitin chains from MCL1, thereby protecting it from proteasomal degradation and enhancing its stability.[2][11] High levels of USP9X are associated with poor prognosis in some cancers due to increased MCL1 stability.[1]

// Kinase to MCL1 {GSK3, JNK, ERK} -> MCL1 [label=" P", arrowhead=odot, color="#202124"];

// Phosphorylation event MCL1 -> pMCL1 [style=dashed, arrowhead=none];

// E3 Ligase action MULE -> pMCL1 [label=" Ub", arrowhead=odot, color="#202124"]; FBW7 -> pMCL1 [label=" Ub", arrowhead=odot, color="#202124"]; bTrCP -> pMCL1 [label=" Ub", arrowhead=odot, color="#202124"];

// Ubiquitination event pMCL1 -> ubMCL1 [style=dashed, arrowhead=none];

// DUB action ubMCL1 -> pMCL1 [label=" De-Ub", color="#34A853", dir=back]; USP9X -> ubMCL1 [arrowhead=tee, color="#34A853"];

// Proteasome degradation ubMCL1 -> Proteasome [color="#EA4335"]; Proteasome -> Degradation [color="#EA4335"]; }

Figure 1: Endogenous MCL1 Degradation Pathway.

This compound: A PROTAC-Mediated MCL1 Degrader

Targeted protein degradation using PROTACs offers a powerful alternative to traditional inhibition, as it can eliminate the entire target protein, overcoming resistance mechanisms associated with inhibitor binding. This compound is a first-in-class PROTAC that selectively targets MCL1 for degradation.[6][8]

2.1. Mechanism of Action this compound is a hetero-bifunctional molecule composed of three parts: a ligand that binds to MCL1, a ligand that binds to an E3 ligase, and a linker connecting them.[8]

  • Ternary Complex Formation: this compound simultaneously binds to MCL1 (with a high affinity, KD = 30 nM) and the Cereblon (CRBN) E3 ligase, an adapter protein for a CUL4A-DDB1 E3 ligase complex.[1][4][11] This brings MCL1 into close proximity with the E3 ligase machinery, forming a ternary complex [MCL1–this compound–CRBN].[8]

  • Ubiquitination: Within the ternary complex, CRBN facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of MCL1.[6][8]

  • Proteasomal Degradation: The polyubiquitinated MCL1 is then recognized and degraded by the 26S proteasome. The this compound molecule is released and can catalyze further rounds of degradation.[8]

  • Apoptosis Induction: The degradation of MCL1 releases pro-apoptotic proteins like BAK, leading to the activation of the intrinsic apoptotic cascade, evidenced by the cleavage of Caspase-3.[8]

// Nodes MCL1 [label="MCL1", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; dMCL1_2 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; CRBN [label="CRBN E3 Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n[MCL1-dMCL1-2-CRBN]", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5, height=0.5]; ubMCL1 [label="Poly-ubiquitinated\nMCL1", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed,filled"];

// Edges MCL1 -> TernaryComplex; dMCL1_2 -> TernaryComplex; CRBN -> TernaryComplex; Ub -> TernaryComplex [label=" E1, E2, ATP"]; TernaryComplex -> ubMCL1 [label=" Ubiquitination"]; TernaryComplex -> dMCL1_2 [label=" Recycled", style=dashed, color="#5F6368"]; ubMCL1 -> Proteasome; Proteasome -> Apoptosis [label=" Degradation of MCL1"]; }

Figure 2: Mechanism of Action for the this compound PROTAC.

Quantitative Analysis of this compound Activity

The efficacy of a PROTAC is measured by its ability to induce degradation of the target protein, quantified by the DC50 (concentration at which 50% of the target is degraded) and Dmax (the maximum percentage of degradation achieved).

Table 1: Illustrative Degradation Profile of this compound

Cell LineTargetDC50 (nM)Dmax (%)Treatment Time (h)
OPM2MCL1~50>9024
HeLaMCL1~100>8524

*Note: The specific DC50 and Dmax values for this compound were not available in the public search results. The values presented here are illustrative placeholders based on typical PROTAC performance and qualitative descriptions of this compound's activity.[12] Researchers should refer to the primary literature, such as Papatzimas et al., J Med Chem, 2019, for precise experimental data.[6]

Table 2: Apoptotic Activity of this compound

Cell LineAssayConcentration (nM)ObservationReference
OPM2Cleaved Caspase-3250Induction of apoptosis[8]
OPM2Cleaved Caspase-3500Strong induction of apoptosis[8]

Key Experimental Protocols

Verifying the mechanism of action of a PROTAC like this compound involves several key experiments. Below are detailed protocols for these essential assays.

// Nodes start [label="Start:\nCancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat cells with\nthis compound (dose-response)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest & Lyse Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; quantify [label="Protein Quantification\n(e.g., BCA Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Western Transfer\n(to PVDF membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; block [label="Blocking\n(e.g., 5% non-fat milk)", fillcolor="#FFFFFF", fontcolor="#202124"]; primary_ab [label="Primary Antibody Incubation\n(anti-MCL1, anti-Actin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary HRP-Ab Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="Chemiluminescent Detection\n(ECL Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Image & Analyze Bands\n(Densitometry)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat; treat -> harvest; harvest -> quantify; quantify -> sds_page; sds_page -> transfer; transfer -> block; block -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detect; detect -> analyze; }

Figure 3: Standard Western Blotting Experimental Workflow.

4.1. Protocol: Western Blotting for MCL1 Degradation

This protocol is used to quantify the reduction in MCL1 protein levels following treatment with this compound.

  • Cell Culture and Treatment: Seed cancer cells (e.g., OPM2, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold 1X PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) supplemented with a protease inhibitor cocktail to each well.[2]

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes, then sonicate for 10-15 seconds to shear DNA.[8]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[13]

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4X SDS-PAGE sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% or 12%).[8]

    • Run the gel until the dye front reaches the bottom.

    • Electrotransfer the proteins to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody against MCL1 (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[8] Also probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[8]

    • Wash three times for 5 minutes each with TBST.

  • Detection and Analysis:

    • Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.[8]

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensity of MCL1 relative to the loading control.

4.2. Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex

This protocol aims to demonstrate the this compound-dependent interaction between MCL1 and CRBN.

  • Cell Lysis: Treat cells (e.g., HEK293T) with DMSO (vehicle) or this compound for 4-6 hours. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20) with protease inhibitors.[2]

  • Pre-clearing Lysate: Add 20 µL of Protein A/G magnetic beads to 1-2 mg of cell lysate. Rotate for 1 hour at 4°C to reduce non-specific binding. Place on a magnetic rack and collect the supernatant.[2]

  • Immunoprecipitation:

    • Add a primary antibody against MCL1 to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.[1]

  • Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.[1]

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Co-IP lysis buffer.[1] This step is critical to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by resuspending the beads in 30 µL of 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting as described above, probing separate membranes for MCL1 (to confirm pulldown) and CRBN (to detect the interaction). A band for CRBN should only appear in the this compound treated sample.

4.3. Protocol: In Vitro Ubiquitination Assay

This cell-free assay directly demonstrates that this compound induces the ubiquitination of MCL1.

  • Reaction Setup: In a microcentrifuge tube, assemble the following components on ice in a total volume of 30-50 µL:[13][14][15]

    • Reaction Buffer (1X): Typically 40-50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.[15]

    • ATP: 2 mM.

    • E1 Activating Enzyme: ~50-100 nM.

    • E2 Conjugating Enzyme (e.g., UBE2D2): ~250-500 nM.

    • E3 Ligase: Recombinant CRBN/DDB1/CUL4A complex (~100 nM).

    • Substrate: Recombinant MCL1 protein (~500 nM).

    • Ubiquitin: ~5-10 µg.

    • Compound: this compound or DMSO (vehicle control).

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture for 1-2 hours at 30-37°C with gentle agitation.[15]

  • Termination: Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Run the samples on an SDS-PAGE gel.

    • Perform a Western blot, probing with an anti-MCL1 antibody or an anti-Ubiquitin antibody.

    • A successful reaction will show a high-molecular-weight smear or ladder of bands above the unmodified MCL1 band in the this compound-treated lane, indicating polyubiquitination.

Conclusion

The targeted degradation of MCL1 represents a highly promising therapeutic strategy for a wide range of malignancies. The PROTAC this compound effectively hijacks the cellular ubiquitin-proteasome system to induce the selective and efficient elimination of MCL1, leading to cancer cell apoptosis.[6][8] Understanding the intricacies of the MCL1 degradation pathway and the mechanism of PROTACs like this compound is paramount for the continued development of this therapeutic modality. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the fight against MCL1-dependent cancers.

References

The Role of dMCL1-2 in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia 1 (MCL1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL2) family, is a critical survival factor for many cancer cells, making it a prime therapeutic target. The development of Proteolysis Targeting Chimeras (PROTACs) has provided a novel strategy to eliminate pathogenic proteins. dMCL1-2 is a potent and selective PROTAC designed to specifically target MCL1 for degradation, thereby inducing apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to study its effects, and quantitative data on its efficacy.

Introduction to this compound and Apoptosis

Apoptosis is a form of programmed cell death essential for tissue homeostasis. The intrinsic apoptotic pathway is tightly regulated by the BCL2 family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL2, BCL-XL, MCL1). Anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a key event in the activation of the caspase cascade that executes apoptosis.

MCL1 is frequently overexpressed in various cancers, contributing to tumor survival and resistance to conventional therapies.[1] Unlike traditional small molecule inhibitors that only block the function of a protein, PROTACs are bifunctional molecules that hijack the cell's own ubiquitin-proteasome system to eliminate the target protein entirely.

This compound is a heterobifunctional molecule composed of a ligand that binds to MCL1 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual binding brings MCL1 into close proximity with the E3 ligase, leading to the ubiquitination of MCL1 and its subsequent degradation by the 26S proteasome.[1][3] The degradation of MCL1 unleashes pro-apoptotic proteins, triggering the apoptotic cascade.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the formation of a ternary complex between MCL1, this compound, and the E3 ubiquitin ligase CRBN.[1] This proximity-induced ubiquitination and subsequent degradation of MCL1 is a catalytic process, with a single molecule of this compound capable of inducing the degradation of multiple MCL1 proteins.

The key steps in the mechanism of action are:

  • Binding: this compound simultaneously binds to the BH3 binding groove of MCL1 and the substrate receptor CRBN of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][3]

  • Ternary Complex Formation: The binding of this compound to both proteins facilitates the formation of a stable ternary complex.[1][4]

  • Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to lysine residues on the surface of MCL1.[3]

  • Proteasomal Degradation: The polyubiquitinated MCL1 is recognized and degraded by the 26S proteasome.[3]

  • Apoptosis Induction: The degradation of the anti-apoptotic MCL1 protein frees up pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

dMCL1_2_Apoptosis_Pathway cluster_cytoplasm Cytoplasm dMCL1_2 This compound Ternary_Complex [MCL1 - this compound - CRBN] Ternary Complex dMCL1_2->Ternary_Complex Binds MCL1 MCL1 MCL1->Ternary_Complex Binds BAX_BAK_inactive Inactive BAX/BAK MCL1->BAX_BAK_inactive Inhibits CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds MCL1_Ub Polyubiquitinated MCL1 Ternary_Complex->MCL1_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->MCL1 Degrades MCL1_Ub->Proteasome Degradation BAX_BAK_active Active BAX/BAK BAX_BAK_inactive->BAX_BAK_active Activation Mito Mitochondrion BAX_BAK_active->Mito Pore formation CytoC Cytochrome c Mito->CytoC Release Apoptosome Apoptosome (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Activates Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Assessing this compound Activity

dMCL1_2_Experimental_Workflow cluster_protein Protein Level Analysis cluster_cell Cellular Level Analysis start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest western Western Blot (MCL1, Cleaved Caspase-3, PARP) harvest->western coip Co-Immunoprecipitation ([MCL1-dMCL1-2-CRBN]) harvest->coip ubiquitination In Vitro Ubiquitination Assay harvest->ubiquitination viability Cell Viability Assay (MTT, CellTiter-Glo) harvest->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis_assay caspase_activity Caspase-3 Activity Assay (Colorimetric/Fluorometric) harvest->caspase_activity

Caption: Experimental workflow for this compound evaluation.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. Key quantitative parameters include the binding affinity (Kd), the concentration required for 50% degradation (DC50), and the half-maximal inhibitory concentration for cell viability (IC50).

ParameterValueCell LineReference
Binding Affinity (Kd) for MCL1 30 nM-[1][2]
Apoptosis Induction 250 nM (24h)OPM2[1]
Apoptosis Induction 500 nM (24h)OPM2[1]

Experimental Protocols

Western Blot for MCL1 Degradation and Caspase-3 Cleavage

This protocol is used to qualitatively and quantitatively assess the degradation of MCL1 and the cleavage of caspase-3, a hallmark of apoptosis, following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., OPM2, HCT116)

  • This compound

  • Proteasome inhibitor (e.g., MG132 or bortezomib) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MCL1, anti-cleaved Caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points (e.g., 0, 3, 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., co-treatment with a proteasome inhibitor).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the [MCL1 - this compound - CRBN] ternary complex in cells.

Materials:

  • Cells treated with DMSO or this compound

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-MCL1 or anti-CRBN)

  • Protein A/G magnetic beads

  • Primary antibodies for western blotting (anti-MCL1, anti-CRBN)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 2-4 hours). Lyse the cells with a gentle Co-IP lysis buffer.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Complex Pull-down: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the eluates by western blotting using antibodies against MCL1 and CRBN.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of MCL1.[3]

Materials:

  • Cell lysate (e.g., from OPM2 cells)

  • Recombinant MCL1 (optional)

  • This compound

  • Ubiquitination assay kit (containing E1, E2, ubiquitin, ATP)

  • Anti-MCL1 antibody and Protein A/G beads for immunoprecipitation

  • Anti-ubiquitin antibody for western blotting

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, ATP, ubiquitin, E1 and E2 enzymes, and either this compound or DMSO.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Immunoprecipitation of MCL1: Stop the reaction and immunoprecipitate MCL1 using an anti-MCL1 antibody and protein A/G beads.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated MCL1, which will appear as a high-molecular-weight smear.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5][6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[5]

Caspase-3 Activity Assay (Colorimetric/Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)[7]

  • Reaction buffer

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells as described previously and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample, reaction buffer, and the caspase-3 substrate.[8]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[8]

  • Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/420-460 nm (for AFC) using a microplate reader.[7][8]

Conclusion

This compound is a powerful chemical probe for studying the role of MCL1 in apoptosis and for exploring the therapeutic potential of targeted protein degradation. Its ability to induce the degradation of MCL1 leads to the activation of the intrinsic apoptotic pathway, making it a valuable tool in cancer research and drug development. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other similar PROTAC molecules. As our understanding of the ubiquitin-proteasome system and PROTAC technology deepens, the development of next-generation MCL1 degraders holds great promise for the treatment of various malignancies.

References

Structural Basis of dMCL1-2 Mediated Ubiquitination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Myeloid Cell Leukemia 1 (MCL1) is a critical anti-apoptotic protein of the BCL-2 family, frequently overexpressed in various malignancies, where it contributes to tumor survival and therapeutic resistance. Targeting MCL1 for degradation represents a promising strategy in cancer therapy. This technical guide provides an in-depth examination of the structural and mechanistic principles underlying the ubiquitination of MCL1 mediated by dMCL1-2, a heterobifunctional degrader molecule. We will explore the key molecular players, the formation of the pivotal ternary complex, and the subsequent ubiquitin transfer cascade. This document consolidates quantitative data, details essential experimental protocols, and provides visual diagrams of the core processes to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction: Targeting MCL1 for Degradation

The regulation of apoptosis is a tightly controlled process, with the BCL-2 family of proteins at its core.[1][2] These proteins are divided into pro-survival members (like BCL-2, BCL-xL, and MCL1) and pro-apoptotic members (like BAX, BAK, BIM, and NOXA).[3][4] Pro-survival proteins sequester their pro-apoptotic counterparts, preventing the initiation of the apoptotic cascade.[3][4] MCL1 is distinguished by its particularly short half-life, making its cellular levels highly dependent on the balance between protein synthesis and degradation.[1][5] Its overexpression is a known driver of resistance to conventional chemotherapies and even to other BCL-2 family inhibitors like Venetoclax.

The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for controlled protein degradation.[6] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a target protein, marking it for destruction by the 26S proteasome.[6] Several E3 ligases, including MULE (also known as HUWE1), SCFβ-TrCP, and FBXW7, have been identified as natural regulators of MCL1 stability.[6][7][8][9][10]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that leverages the UPS to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are key tools in this approach. These are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the POI.

This guide focuses on This compound , a reported PROTAC designed to specifically induce the degradation of MCL1.[11] By recruiting the Cereblon (CRBN) E3 ligase complex, this compound effectively hijacks the UPS to target MCL1 for destruction, offering a potent method to overcome MCL1-driven cancer cell survival.

The Molecular Players in this compound Mediated Ubiquitination

Myeloid Cell Leukemia 1 (MCL1)

MCL1 is an anti-apoptotic protein with a canonical BCL-2 homology (BH) domain structure, including BH1, BH2, BH3, and BH4 domains, plus a C-terminal transmembrane (TM) domain for mitochondrial localization and a unique, extended N-terminal region rich in PEST sequences that signal for rapid protein turnover.[6][12][13] The defining feature for its anti-apoptotic function is a hydrophobic surface groove, formed by residues from multiple BH domains.[12][14] This groove is responsible for binding the α-helical BH3 domains of pro-apoptotic proteins like BIM, BAK, and NOXA, thereby neutralizing their function.[12][15] The structural rigidity and shallow nature of this groove have historically made it a challenging target for small molecule inhibitors.[2]

The E3 Ubiquitin Ligase: Cereblon (CRBN)

This compound utilizes the Cereblon (CRBN) E3 ligase. CRBN is the substrate receptor component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN). It is widely known for being the target of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide. The this compound molecule contains a ligand, often a thalidomide derivative, that binds to the CUL4A–DDB1 cereblon (CRBN) ubiquitination pathway.[11]

The this compound Degrader

This compound is a PROTAC specifically engineered to degrade MCL1. Its structure consists of:

  • An MCL1 Ligand: A high-affinity small molecule that binds to the BH3-binding groove of MCL1.

  • A CRBN Ligand: An IMiD-based moiety that binds to the Cereblon E3 ligase.

  • A Chemical Linker: Connects the two ligands. The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex. Studies have shown that a shorter linker in this compound leads to a greater extent of MCL1 ubiquitination compared to degraders with longer linkers, such as dMCL1-1.[11]

Structural Mechanism of this compound Action

The degradation of MCL1 by this compound is a multi-step process driven by the formation of a key ternary complex.

Ternary Complex Formation (MCL1::this compound::CRBN)

The primary event is the this compound-mediated formation of a ternary complex between MCL1 and the CRL4CRBN E3 ligase. The bifunctional nature of the degrader brings the target protein and the E3 ligase into close proximity. The stability and specific orientation of this complex are paramount for efficient ubiquitination. The linker plays a crucial role, not just as a spacer, but in defining the protein-protein interface and the overall geometry of the assembly.

Ubiquitin Transfer and Polyubiquitination

Once the ternary complex is formed, the E3 ligase recruits a ubiquitin-charged E2 conjugating enzyme. The proximity and orientation enforced by the complex facilitate the transfer of ubiquitin from the E2 enzyme to surface-accessible lysine residues on MCL1. MCL1 has numerous lysine residues that are potential sites for ubiquitination.[12] This process is repeated to form a K48-linked polyubiquitin chain, which is the canonical signal for proteasomal degradation.[6]

Proteasomal Degradation

The polyubiquitinated MCL1 is then recognized by the 26S proteasome. The proteasome unfolds the tagged protein and degrades it into small peptides, while the ubiquitin monomers are recycled. The this compound molecule is released and can engage in further catalytic cycles of MCL1 degradation.

Quantitative Data Summary

The efficacy of protein degraders is assessed through various quantitative metrics. The following tables summarize key types of data relevant to the study of this compound and similar molecules.

Table 1: Binding Affinities of Degrader Components

Molecule Target Assay Method Affinity (Kd / IC50) Reference
MCL1 Inhibitor Ligand MCL1 TR-FRET / FP nM to µM range [16]
CRBN Ligand (e.g., Pomalidomide) CRBN SPR / ITC µM range [6]

| HRK BH3 Peptide | MCL1 | Biochemical Assay | 42.7 nM (EC50) |[17] |

Table 2: In Vitro Degradation Potency

Degrader Cell Line Assay Method DC50 (nM) Dmax (%) Timepoint (h) Reference
This compound HeLa Western Blot ~500 nM Marked Decrease 3 [11]

| dBET1 | HeLa | Western Blot | - | - | 3 |[11] |

Table 3: Structural Data for Relevant Complexes

Complex PDB ID Resolution (Å) Method Key Insights
MCL1 / Bim BH3 2PQK 2.00 X-ray Diffraction Shows canonical BH3 peptide binding in the hydrophobic groove.[18]
MCL1 / Noxa BH3 2NLA - NMR Illustrates specificity of BH3 domain interactions.[14]
MCL1 / Mule BH3 5C6H - - Reveals how an E3 ligase BH3 domain engages MCL1.[19]
MCL1 / AMG-176 8AV9 - X-ray Diffraction Demonstrates ligand-induced pocket deepening in MCL1.[2]

| MCL1 / Compound 1 | 5KU9 | 2.20 | X-ray Diffraction | Structure-based design of a macrocyclic inhibitor.[16] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful study of protein degraders. Below are protocols for key experiments.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of MCL1 in a cell-free system.

Materials:

  • Recombinant human E1 enzyme (e.g., UBE1)

  • Recombinant human E2 enzyme (specific to the E3, e.g., UBE2D family for CRBN)

  • Recombinant CRL4CRBN complex (or individual components DDB1, CUL4A, RBX1, and CRBN)

  • Recombinant full-length MCL1

  • This compound degrader

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE loading buffer

Protocol:

  • Prepare a master mix containing the reaction buffer, ATP (2 mM), E1 enzyme (50-100 nM), E2 enzyme (200-500 nM), and ubiquitin (2-5 µg).

  • In separate tubes, add recombinant MCL1 (e.g., 500 ng) and the CRL4CRBN complex (e.g., 20 nM).

  • Add this compound to the experimental tubes at the desired final concentration (e.g., 1 µM). Use DMSO as a vehicle control. Include negative controls lacking E1, E3, or ATP.

  • Initiate the reaction by adding the master mix to each tube for a final volume of 30-50 µL.

  • Incubate the reactions at 30-37°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE followed by Western blotting.

  • Probe the Western blot with an anti-MCL1 antibody to observe the appearance of higher molecular weight bands corresponding to ubiquitinated MCL1. An anti-ubiquitin antibody can also be used for confirmation.

Cell-Based MCL1 Degradation Assay

This assay measures the ability of this compound to degrade endogenous MCL1 in a cellular context.

Materials:

  • Cancer cell line expressing MCL1 (e.g., HeLa, MV4-11)

  • This compound degrader

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-MCL1, anti-Actin (or other loading control)

  • Secondary HRP-conjugated antibody

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 3, 6, 12, or 24 hours). Include a DMSO vehicle control.

  • As a control for proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein amounts and separate the lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform Western blotting.

  • Probe with anti-MCL1 and anti-Actin antibodies.

  • Quantify the band intensities using densitometry software. Normalize the MCL1 signal to the loading control and plot the percentage of remaining MCL1 against the degrader concentration to determine the DC50.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This assay can be used to demonstrate the this compound-dependent interaction between MCL1 and the E3 ligase.

Materials:

  • Cells treated with this compound or DMSO

  • IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with inhibitors)

  • Antibody for immunoprecipitation (e.g., anti-MCL1 or anti-CRBN)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or SDS-PAGE loading buffer

Protocol:

  • Treat cells with this compound (at a concentration known to be effective) or DMSO for a short duration (e.g., 1-2 hours) to capture the complex before degradation occurs.

  • Lyse the cells using IP lysis buffer and quantify protein concentration.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate a normalized amount of lysate (e.g., 1 mg) with the primary antibody overnight at 4°C with rotation.

  • Add Protein A/G beads and incubate for another 2-4 hours.

  • Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Analyze the eluates by Western blotting, probing for the presence of the co-immunoprecipitated partner (e.g., if you IP'd MCL1, blot for CRBN, and vice-versa). An increased signal in the this compound treated sample indicates ternary complex formation.

Mandatory Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts, workflows, and relationships in this compound mediated ubiquitination, adhering to the specified design constraints.

dMCL1_Pathway cluster_system Ubiquitin-Proteasome System cluster_degradation This compound Mediated Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP Ternary MCL1::this compound::CRBN (Ternary Complex) E2->Ternary Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome MCL1->Ternary CRBN->Ternary dMCL1_2->Ternary Ub_MCL1 Poly-ubiquitinated MCL1 Ternary->Ub_MCL1 Ubiquitin Transfer Ternary->dMCL1_2_recycle Catalytic Release Ub_MCL1->Proteasome Recognition & Degradation

Caption: The catalytic cycle of this compound mediated MCL1 degradation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis bind_assay Binding Assays (SPR, FP, ITC) ub_assay In Vitro Ubiquitination Assay bind_assay->ub_assay degradation Degradation Assay (Western Blot / DC50) ub_assay->degradation Validate in Cells xtal Structural Biology (X-ray, Cryo-EM) xtal->bind_assay co_ip Ternary Complex (Co-IP) degradation->co_ip apoptosis Functional Assays (Apoptosis, Viability) degradation->apoptosis end Candidate Optimization apoptosis->end start Hypothesis: This compound Degrades MCL1 start->bind_assay

Caption: Experimental workflow for characterizing an MCL1 degrader.

References

The Advent of Targeted Protein Degradation: A Technical Guide to the Effects of dMCL1-2 on Bcl-2 Family Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology. The B-cell lymphoma 2 (Bcl-2) family of proteins, pivotal regulators of programmed cell death, presents a landscape of promising therapeutic targets. Among these, Myeloid Cell Leukemia 1 (MCL-1) has emerged as a critical pro-survival protein frequently overexpressed in a variety of malignancies and implicated in resistance to conventional therapies. This technical guide provides an in-depth analysis of dMCL1-2, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of MCL-1. By hijacking the cell's natural protein disposal machinery, this compound offers a novel and powerful approach to dismantle the pro-survival signaling network in cancer cells. This document details the mechanism of action of this compound, its impact on the intricate web of Bcl-2 family protein interactions, and the experimental methodologies used to elucidate these effects.

Introduction to this compound and the Bcl-2 Family

The Bcl-2 family of proteins comprises both anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA). The fate of a cell—survival or apoptosis—is determined by the dynamic interplay and binding affinities between these opposing factions.[1][2] Anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing them from initiating the mitochondrial outer membrane permeabilization (MOMP) that irrevocably commits a cell to apoptosis.[3]

MCL-1 is a key anti-apoptotic protein that sequesters a broad range of pro-apoptotic partners, including the "enabler" BH3-only proteins (like BIM and PUMA) and the "executioner" proteins BAX and BAK.[4][5][6] Its overexpression is a common mechanism of therapeutic resistance.[7][8]

This compound is a heterobifunctional molecule, a PROTAC, that brings about the degradation of MCL-1.[4][9] It consists of a ligand that binds to MCL-1, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon [CRBN]).[10][11] This induced proximity facilitates the ubiquitination of MCL-1, marking it for degradation by the proteasome.[4][7]

Mechanism of Action of this compound

The primary mechanism of this compound is the catalytic degradation of MCL-1 protein. This action fundamentally alters the balance of Bcl-2 family protein interactions, tipping the scales towards apoptosis.

Quantitative Binding Affinity

This compound exhibits a high binding affinity for MCL-1, which is a prerequisite for its potent degradation activity.

MoleculeTarget ProteinBinding Affinity (Kd)
This compoundMCL-130 nM[9][10]

This strong and selective binding enables this compound to effectively recruit the E3 ligase to its target.

Disruption of MCL-1's Pro-Survival Interactions

By inducing the degradation of MCL-1, this compound effectively liberates the pro-apoptotic proteins that were sequestered by MCL-1. This release of "brakes" on the apoptotic machinery is the central tenet of its pro-apoptotic effect. The degradation of MCL-1 leads to an increase in the pool of free BAX, BAK, BIM, PUMA, and NOXA, which can then initiate the apoptotic cascade.

The following diagram illustrates the signaling pathway initiated by this compound.

dMCL1_2_Signaling_Pathway cluster_dMCL1_2 This compound Action cluster_Bcl2_Interactions Bcl-2 Family Interactions cluster_Apoptosis Apoptotic Cascade dMCL1_2 This compound MCL1 MCL-1 dMCL1_2->MCL1 Binds (Kd=30nM) CRBN CRBN E3 Ligase dMCL1_2->CRBN Recruits Proteasome Proteasome MCL1->Proteasome Ubiquitination & Degradation MCL1_sequestered MCL-1 Sequesters BAX BAX Proteasome->BAX Liberation of pro-apoptotic proteins BAK BAK Proteasome->BAK BIM BIM Proteasome->BIM PUMA PUMA Proteasome->PUMA NOXA NOXA Proteasome->NOXA MCL1_sequestered->BAX MCL1_sequestered->BAK MCL1_sequestered->BIM MCL1_sequestered->PUMA MCL1_sequestered->NOXA MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->MOMP BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Co_IP_Workflow start Start: Cell Lysate (with protein complexes) add_antibody Add Primary Antibody (e.g., anti-MCL-1) start->add_antibody incubate1 Incubate to form Antibody-Protein Complex add_antibody->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads incubate2 Incubate to capture Immune Complex add_beads->incubate2 wash Wash to remove non-specific binding incubate2->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE and Western Blot Analysis elute->sds_page end End: Detect co-precipitated proteins (e.g., BAX, BIM) sds_page->end

References

Methodological & Application

Application Notes and Protocols for dMCL1-2 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dMCL1-2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Myeloid Cell Leukemia 1 (MCL1), a key anti-apoptotic protein belonging to the BCL-2 family.[1] Overexpression of MCL1 is a common feature in various human cancers, including multiple myeloma, leukemia, and breast cancer, where it plays a crucial role in promoting cell survival and resistance to therapy.[1] this compound functions by forming a ternary complex between MCL1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of MCL1, thereby triggering apoptosis in cancer cells.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound and other MCL1 PROTACs

CompoundCell LineAssay TypeValueReference
This compoundOPM2Apoptosis InductionInduces apoptosis at 250 and 500 nM (24h)[1]
C3 (MCL1 PROTAC)H23DC500.7 µM[2]
C5 (BCL-2 PROTAC)H23DC503.0 µM[2]

Experimental Protocols

Cell Line Selection and Culture

Recommended Cell Lines:

  • MCL1-Dependent (Sensitive):

    • OPM-2 (Multiple Myeloma): Grow in suspension in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Maintain cell density between 0.3-0.7 x 10^6 cells/mL.

    • NCI-H929 (Multiple Myeloma): Culture in suspension in RPMI-1640 medium with 10% FBS. Maintain cultures between 5 x 10^5 and 1 x 10^6 viable cells/mL.

  • MCL1-Independent (Resistant/Negative Control):

    • K562 (Chronic Myelogenous Leukemia): Grow in suspension in RPMI-1640 medium with 10% FBS. Maintain cultures between 1 x 10^5 and 1 x 10^6 cells/mL.

General Cell Culture Protocol:

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • For suspension cultures, maintain the recommended cell density by adding fresh medium every 2-3 days.

  • Cell viability and density should be monitored using a hemocytometer and trypan blue exclusion.

This compound Preparation and Treatment
  • Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock. Store at -20°C or -80°C for long-term storage.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Add the diluted this compound to the cell cultures and incubate for the desired time points (e.g., 24, 48, 72 hours) before performing downstream assays.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and appropriate controls (vehicle - DMSO).

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the log of the compound concentration.

Apoptosis Assays

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate as described for the cell viability assay.

  • Treat cells with this compound at various concentrations (e.g., 250 nM, 500 nM) and controls for the desired time (e.g., 24 hours).

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence.

This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described previously.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for MCL1 Degradation

This technique is used to visualize and quantify the degradation of the MCL1 protein.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-MCL1, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells and treat with this compound at various concentrations and for different time points (e.g., 2, 4, 8, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MCL1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound In Vitro Evaluation A Cell Seeding (OPM-2, NCI-H929, K562) B This compound Treatment (Dose-response & Time-course) A->B C Cell Viability Assay (e.g., CellTiter-Glo) B->C D Apoptosis Assays (Annexin V, Caspase-Glo) B->D E Western Blotting (MCL1 Degradation) B->E F Data Analysis (IC50, DC50, Apoptosis levels) C->F D->F E->F

Caption: Experimental workflow for the in vitro characterization of this compound.

G cluster_pathway This compound Mechanism of Action dMCL1_2 This compound (PROTAC) Ternary Ternary Complex (MCL1-dMCL1-2-CRBN) dMCL1_2->Ternary MCL1 MCL1 (Anti-apoptotic) MCL1->Ternary Bak_Bax Bak/Bax MCL1->Bak_Bax inhibits CRBN Cereblon (E3 Ligase) CRBN->Ternary Ub Ubiquitination Ternary->Ub recruits Proteasome Proteasomal Degradation Ub->Proteasome tags for Proteasome->MCL1 degrades Apoptosis Apoptosis Bak_Bax->Apoptosis activates

Caption: Signaling pathway illustrating the this compound-mediated degradation of MCL1.

References

dMCL1-2: A Potent MCL1 Degrader for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction:

Myeloid cell leukemia 1 (MCL1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) protein family, is a critical survival factor for many cancer cells.[1][2] Its overexpression is associated with tumor progression and resistance to conventional therapies.[3] dMCL1-2 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to specifically target MCL1 for degradation.[1][4] By harnessing the cell's own ubiquitin-proteasome system, this compound effectively eliminates MCL1, thereby unleashing the intrinsic apoptotic pathway and inducing cancer cell death.[1][4] These application notes provide a comprehensive guide for designing and executing experiments to evaluate the pro-apoptotic activity of this compound.

Mechanism of Action:

This compound is a heterobifunctional molecule that simultaneously binds to MCL1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][4] This proximity induces the ubiquitination of MCL1, marking it for degradation by the 26S proteasome.[1] The degradation of MCL1 disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX.[1][5] Liberated BAK and BAX can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[6]

Experimental Design for Apoptosis Assays:

To comprehensively assess the pro-apoptotic effects of this compound, a multi-parametric approach is recommended. This involves evaluating key events in the apoptotic cascade, from early-stage membrane changes to late-stage nuclear fragmentation. The following assays are fundamental for characterizing the apoptotic response induced by this compound.

Key Apoptosis Assays

AssayPrincipleStage of ApoptosisKey Parameters Measured
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[7][8]Early to LatePercentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3/7 Activity Assay Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, produces a detectable signal (colorimetric, fluorometric, or luminescent).[9][10][11]Mid to LateFold increase in caspase-3/7 activity.
JC-1 Mitochondrial Membrane Potential Assay The JC-1 dye accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as green fluorescent monomers.[12][13]EarlyRatio of red to green fluorescence, indicating changes in mitochondrial membrane potential.
Western Blotting for BCL-2 Family Proteins Detects changes in the expression levels of key BCL-2 family proteins, including MCL1, BAX, BAK, and cleaved PARP (a substrate of activated caspase-3).[14][15][16]Early to LateDownregulation of MCL1, potential changes in BAX/BAK levels, and presence of cleaved PARP.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is a common method for detecting apoptotic cells.[7]

Materials:

  • Cells treated with this compound and appropriate controls

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 10X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Harvest cells, including both adherent and floating populations.[8]

  • Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[17]

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.[7]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[17]

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative[8]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[8]

Caspase-3/7 Activity Assay

This protocol outlines a method for measuring the activity of executioner caspases.[9]

Materials:

  • Cells treated with this compound and controls

  • Caspase-3/7 Glo® Reagent (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • After the treatment period, equilibrate the plate and its contents to room temperature.

  • Add Caspase-3/7 Glo® Reagent to each well in a 1:1 ratio with the cell culture medium volume.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

Data Analysis:

  • Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control cells.

JC-1 Mitochondrial Membrane Potential Assay

This protocol describes the use of JC-1 to detect changes in mitochondrial membrane potential, a hallmark of early apoptosis.[12]

Materials:

  • Cells treated with this compound and controls

  • JC-1 reagent

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization[12]

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control treated with CCCP (e.g., 50 µM for 30 minutes).[12]

  • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).[13]

  • Remove the culture medium and add the JC-1 staining solution to each well.

  • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[18]

  • Remove the staining solution and wash the cells twice with pre-warmed assay buffer or PBS.[18]

  • Add fresh assay buffer or medium to the wells.

  • Analyze the fluorescence using a fluorescence microscope or a plate reader.

    • Red fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm

    • Green fluorescence (JC-1 monomers): Excitation ~514 nm, Emission ~529 nm

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Western Blotting for BCL-2 Family Proteins

This protocol details the detection of MCL1 and other relevant proteins by Western blot.[14]

Materials:

  • Cells treated with this compound and controls

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-MCL1, anti-BAX, anti-BAK, anti-cleaved PARP, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with ice-cold RIPA buffer.[14]

  • Determine the protein concentration of the lysates using a BCA assay.[14]

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[14]

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Wash the membrane three times with TBST for 10 minutes each.[14]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Data Analysis:

  • Quantify the band intensities and normalize to a loading control (β-actin or GAPDH). Determine the extent of MCL1 degradation and the presence of cleaved PARP.

Visualizations

Caption: Mechanism of action of this compound leading to apoptosis.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays cluster_readouts Data Readouts cluster_analysis Data Analysis start Cell Culture with This compound Treatment AnnexinV Annexin V/PI Staining start->AnnexinV Caspase Caspase-3/7 Activity start->Caspase JC1 JC-1 Assay start->JC1 Western Western Blot start->Western Flow Flow Cytometry AnnexinV->Flow Lumi Luminescence Caspase->Lumi Fluoro Fluorescence JC1->Fluoro Imaging Chemiluminescence Western->Imaging Analysis Quantification of: - Apoptotic Population - Caspase Activity - ΔΨm - Protein Levels Flow->Analysis Lumi->Analysis Fluoro->Analysis Imaging->Analysis

Caption: Experimental workflow for assessing this compound induced apoptosis.

References

western blot protocol for MCL1 degradation by dMCL1-2

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Western Blot Analysis of MCL1 Degradation Induced by dMCL1-2

Introduction

Myeloid cell leukemia 1 (MCL1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL1 is common in various cancers, where it plays a critical role in preventing apoptosis (programmed cell death) and contributing to therapeutic resistance.[1][2][3] Consequently, MCL1 has emerged as a significant target for cancer therapy. This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of MCL1.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] this compound specifically forms a ternary complex between MCL1 and the E3 ligase Cereblon (CRBN), triggering the ubiquitination and proteasomal degradation of MCL1, which in turn activates the cellular apoptosis machinery.[1][4][5]

This application note provides a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of MCL1 in cancer cell lines following treatment with this compound.

Principle of the Assay

Western blotting is an immunological technique used to detect specific proteins in a sample. This protocol details the treatment of cancer cells (e.g., OPM2 multiple myeloma cells) with this compound to induce MCL1 degradation. Following treatment, total cell lysates are prepared and proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with a primary antibody specific to MCL1. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) binds to the primary antibody. The addition of a chemiluminescent substrate allows for the visualization and quantification of the MCL1 protein band. A decrease in the intensity of the MCL1 band relative to a loading control (e.g., GAPDH, β-actin) indicates successful degradation induced by this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for its validation via Western blot.

MCL1_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Degradation Machinery cluster_2 Cellular Outcome MCL1 MCL1 (Pro-survival Protein) Ternary_Complex Ternary Complex (MCL1-dMCL1-2-CRBN) MCL1->Ternary_Complex Binds Apoptosis Apoptosis MCL1->Apoptosis |-- (Inhibits) dMCL1_2 This compound (PROTAC) dMCL1_2->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Poly_Ub_MCL1 Poly-ubiquitinated MCL1 Ternary_Complex->Poly_Ub_MCL1   Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_MCL1->Proteasome Recognition Degraded_MCL1 Degraded MCL1 (Peptides) Proteasome->Degraded_MCL1 Degradation Degraded_MCL1->Apoptosis Leads to

Caption: Mechanism of this compound induced MCL1 degradation leading to apoptosis.

Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis arrow arrow A 1. Cell Culture (e.g., OPM2 cells) B 2. Treatment (this compound or DMSO) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Antibodies) F->G H 8. Detection (Chemiluminescence) G->H I 9. Image Acquisition & Densitometry H->I

Caption: Experimental workflow for Western blot analysis of MCL1 degradation.

Experimental Protocol

Materials and Reagents
  • Cell Line: OPM2 (human multiple myeloma) or other cancer cell line with detectable MCL1 expression.

  • Compound: this compound (stored as a stock solution in DMSO at -80°C).[4]

  • Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6][7]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.

  • Transfer: PVDF membrane, transfer buffer (Tris, Glycine, Methanol).

  • Antibodies:

    • Primary Antibody: Rabbit anti-MCL1 monoclonal antibody (e.g., Abcam, ab32087; Cell Signaling Technology, #4572).[8][9]

    • Loading Control: Mouse anti-GAPDH or anti-β-actin antibody.

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.

  • Washing Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure

1. Cell Culture and Treatment

  • Culture OPM2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates at a density that will allow them to reach ~70-80% confluency at the time of harvest.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a specified time (e.g., 24 hours).[1] Include a DMSO-only vehicle control.

2. Cell Lysis and Protein Extraction [6][10][11]

  • After treatment, collect suspension cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). For adherent cells, aspirate the media.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease/phosphatase inhibitors) to the cell pellet.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer [7]

  • Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary anti-MCL1 antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Strip the membrane (if necessary) and re-probe for a loading control protein (e.g., GAPDH) by repeating the immunoblotting steps with the appropriate primary antibody.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the MCL1 band to the corresponding loading control band for each sample.

Data Presentation

The results can be summarized to show the dose-dependent effect of this compound on MCL1 protein levels.

Table 1: Quantitative Analysis of MCL1 Degradation

Treatment GroupThis compound Conc. (nM)Normalized MCL1 Band Intensity (Arbitrary Units)% MCL1 Remaining (vs. DMSO Control)
Vehicle Control0 (DMSO)1.00100%
Treatment 1100.8585%
Treatment 2500.5252%
Treatment 31000.2828%
Treatment 42500.1111%
Treatment 55000.055%

Note: The data presented in this table are representative and should be determined experimentally.

Conclusion

This protocol provides a comprehensive method for assessing the efficacy of the PROTAC degrader this compound. By following this Western blot procedure, researchers can effectively visualize and quantify the degradation of the MCL1 protein in cancer cells. The expected outcome is a dose-dependent reduction in MCL1 protein levels, which validates the mechanism of action of this compound and supports its potential as a therapeutic agent for cancers that rely on MCL1 for survival.

References

Application Notes and Protocols for dMCL1-2 in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dMCL1-2, a Proteolysis Targeting Chimera (PROTAC), for inducing apoptosis in multiple myeloma (MM) cells. This document includes detailed protocols for key experiments and summarizes the quantitative data on the efficacy of this compound.

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key survival mechanism for these cancer cells is the overexpression of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL1). High levels of MCL1 are associated with poor prognosis and resistance to conventional therapies.[1]

This compound is a novel therapeutic agent designed to specifically target and degrade MCL1. It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to MCL1, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation of MCL1 releases pro-apoptotic proteins, ultimately triggering programmed cell death (apoptosis) in MCL1-dependent cancer cells.[1][2]

Mechanism of Action

This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (MCL1), the PROTAC molecule (this compound), and an E3 ubiquitin ligase (Cereblon). This proximity induces the transfer of ubiquitin from the E3 ligase to MCL1, marking it for degradation by the 26S proteasome. The degradation of MCL1 disrupts the sequestration of pro-apoptotic proteins like BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][2]

This compound Mechanism of Action dMCL1_2 This compound Ternary_Complex Ternary Complex (MCL1 - this compound - CRBN) dMCL1_2->Ternary_Complex MCL1 MCL1 Protein MCL1->Ternary_Complex Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAK) MCL1->Pro_Apoptotic Sequesters CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination MCL1 Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation MCL1 Degradation Proteasome->Degradation Degradation->Pro_Apoptotic Releases Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

Figure 1: this compound induced degradation of MCL1 and apoptosis induction.

Quantitative Data

The efficacy of this compound has been evaluated in various multiple myeloma cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

Cell LineThis compound DC50 (nM)This compound IC50 (nM)
OPM2~100Not Reported
AMO-1Not ReportedNot Reported
U266Not ReportedNot Reported

Note: Data for AMO-1 and U266 cell lines are not yet publicly available. The DC50 for OPM2 is an approximation based on published graphical data.

Table 2: Apoptosis Induction by this compound in OPM2 Multiple Myeloma Cells

TreatmentConcentration (nM)Observation
This compound250Induction of apoptosis (cleaved Caspase-3)[1]
This compound500Induction of apoptosis (cleaved Caspase-3)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Multiple myeloma cell lines (e.g., OPM2, AMO-1, U266)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for determining cell viability using the MTT assay.
Protocol 2: Western Blot for MCL1 Degradation

This protocol is to determine the half-maximal degradation concentration (DC50) of this compound.

Materials:

  • Multiple myeloma cell lines

  • Complete medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MCL1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight (if applicable).

  • Treat cells with various concentrations of this compound for a specified time (e.g., 4, 8, 24 hours).

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-MCL1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Image the blot and perform densitometric analysis to quantify MCL1 protein levels relative to the loading control.

  • Calculate the percentage of MCL1 degradation compared to the vehicle control and determine the DC50 value.

Western Blot Workflow for MCL1 Degradation Start Cell Treatment with this compound Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-MCL1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & DC50 Calculation Detection->Analysis

Figure 3: A streamlined workflow for Western blot analysis.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Multiple myeloma cell lines

  • Complete medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time (e.g., 24, 48 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

This compound represents a promising therapeutic strategy for multiple myeloma by specifically targeting and degrading the key survival protein MCL1. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar PROTAC molecules in multiple myeloma and other MCL1-dependent cancers. Further research is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

Application of dMCL1-2 in Leukemia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (MCL1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for various cancer cells, including those in hematological malignancies such as leukemia.[1][2][3] Its overexpression is frequently associated with tumorigenesis, poor prognosis, and resistance to conventional chemotherapies.[4] Consequently, MCL1 has emerged as a promising therapeutic target. dMCL1-2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the MCL1 protein.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in leukemia research.

This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the MCL1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation of MCL1 releases pro-apoptotic proteins, thereby activating the intrinsic apoptotic pathway and inducing cell death in MCL1-dependent cancer cells.[1]

Mechanism of Action of this compound

The mechanism of this compound involves the formation of a ternary complex between MCL1, this compound, and the E3 ubiquitin ligase CRBN. This proximity induces the transfer of ubiquitin from the E3 ligase to MCL1, marking it for degradation by the 26S proteasome. The degradation of MCL1 disrupts its sequestration of pro-apoptotic proteins like BIM and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][3]

dMCL1_2 This compound Ternary_Complex MCL1-dMCL1-2-CRBN Ternary Complex dMCL1_2->Ternary_Complex MCL1 MCL1 MCL1->Ternary_Complex CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ubiquitination MCL1 Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation MCL1 Degradation Proteasome->Degradation Pro_Apoptotic Release of Pro-Apoptotic Proteins (e.g., BIM, BAK) Degradation->Pro_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: Mechanism of Action of this compound.

Quantitative Data

This compound has demonstrated potent and selective degradation of MCL1. The following table summarizes key quantitative data from studies on this compound, primarily in the OPM2 multiple myeloma cell line, which serves as a relevant model for hematologic malignancies. Data for specific leukemia cell lines are currently limited in publicly available literature.

ParameterCell LineValueReference
Binding Affinity (Kd) to MCL1 -30 nM[1][2][5][6][7]
Apoptosis Induction OPM2250 nM and 500 nM[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound in leukemia cell lines.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of leukemia cells.

Workflow:

A Seed Leukemia Cells B Treat with this compound (various concentrations) A->B C Incubate (e.g., 72 hours) B->C D Add MTS Reagent C->D E Incubate (1-4 hours) D->E F Measure Absorbance (490 nm) E->F G Calculate Cell Viability F->G A Treat Cells with this compound B Lyse Cells A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-MCL1, anti-cleaved Caspase-3, anti-GAPDH) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I A Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F A Treat Cells with this compound B Lyse Cells (non-denaturing buffer) A->B C Pre-clear Lysate B->C D Immunoprecipitation (with anti-MCL1 antibody and Protein A/G beads) C->D E Wash Beads D->E F Elute Proteins E->F G Western Blot (for CRBN and MCL1) F->G

References

Application Notes and Protocols for Assessing dMCL1-2 Induced Ubiquitination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myeloid cell leukemia 1 (MCL1) is a critical anti-apoptotic protein belonging to the BCL-2 family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional chemotherapies.[1] The stability and function of MCL1 are tightly regulated by the ubiquitin-proteasome system (UPS).[2] Several E3 ubiquitin ligases, such as Mule, SCFβ-TrCP, and TRIM17, target MCL1 for proteasomal degradation, while deubiquitinases (DUBs) like USP9X can reverse this process, thereby stabilizing the protein.[3][4]

Targeting MCL1 for degradation represents a promising therapeutic strategy. One such approach involves Proteolysis Targeting Chimeras (PROTACs). dMCL1-2 is a heterobifunctional small molecule designed to hijack the cellular ubiquitin machinery. It acts as a molecular bridge, simultaneously binding to MCL1 and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of MCL1.[5] Specifically, this compound has been shown to recruit the Cereblon (CRBN) E3 ligase.[5][6]

These application notes provide detailed protocols for assessing the ubiquitination and degradation of MCL1 induced by this compound. The described methods are essential for characterizing the mechanism of action, efficacy, and specificity of such targeted protein degraders.

Signaling Pathways and Mechanisms

The regulation of MCL1 stability is a complex process involving multiple E3 ligases and phosphorylation events. PROTACs like this compound introduce a novel, targeted pathway for its degradation.

MCL1_Ubiquitination_Pathways cluster_0 Natural MCL1 Regulation cluster_1 This compound Mediated Degradation MCL1_node MCL1 E3_ligases E3 Ligases (Mule, β-TrCP, Fbw7) MCL1_node->E3_ligases USP9X USP9X (DUB) MCL1_node->USP9X Deubiquitination Proteasome Proteasome MCL1_node->Proteasome Degradation E3_ligases->MCL1_node Ubiquitination Ub Ubiquitin Phosphorylation Phosphorylation (e.g., by GSK3) Phosphorylation->MCL1_node primes for ubiquitination MCL1_node2 MCL1 dMCL1_2 This compound MCL1_node2->dMCL1_2 Ternary_Complex Ternary Complex [MCL1-dMCL1-2-CRBN] MCL1_node2->Ternary_Complex Proteasome2 Proteasome MCL1_node2->Proteasome2 Degradation CRBN CRBN E3 Ligase dMCL1_2->CRBN dMCL1_2->Ternary_Complex CRBN->Ternary_Complex Ternary_Complex->MCL1_node2 Poly-ubiquitination Ub2 Ubiquitin

Figure 1. Overview of natural and this compound induced MCL1 ubiquitination pathways.

Experimental Workflow Overview

Assessing the activity of this compound involves a multi-step experimental process, from confirming target engagement to quantifying the final degradation outcome.

Experimental_Workflow cluster_assays Assessment Methods start Treat Cells with this compound co_ip 1. Co-Immunoprecipitation (Ternary Complex Formation) start->co_ip Target Engagement ub_assay 2. Ubiquitination Assay (In-cell or In-vitro) co_ip->ub_assay Proximal Effect degradation_assay 3. Degradation Assay (Western Blot / CHX Chase) ub_assay->degradation_assay Downstream Effect ms_analysis 4. Mass Spectrometry (Ubiquitination Site ID) ub_assay->ms_analysis Detailed Mapping end Characterization of This compound Activity degradation_assay->end ms_analysis->end

Figure 2. Logical workflow for the characterization of this compound.

Application Notes

Assessing Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)

The formation of a stable ternary complex between MCL1, this compound, and the recruited E3 ligase (CRBN) is the prerequisite for induced ubiquitination. Co-IP is the gold standard method to confirm this interaction in a cellular context.[5] A successful experiment will demonstrate that in the presence of this compound, immunoprecipitating MCL1 will pull down CRBN, and conversely, pulling down CRBN will enrich for MCL1.

Detecting this compound Induced Ubiquitination

Demonstrating that this compound leads to the attachment of ubiquitin chains to MCL1 is a critical validation step. This can be assessed both in cells and using purified components.

  • In-Cell Ubiquitination Assay: This method captures the ubiquitination status of MCL1 within the cell. Cells are treated with this compound, often in combination with a proteasome inhibitor (e.g., MG132) to allow the accumulation of poly-ubiquitinated proteins.[7] MCL1 is then immunoprecipitated, and the resulting pull-down is analyzed by Western blot using an anti-ubiquitin antibody. A characteristic high-molecular-weight smear or laddering pattern indicates poly-ubiquitination.[8]

  • In Vitro Ubiquitination Assay: This cell-free system reconstitutes the ubiquitination cascade using purified components.[5][9] It provides direct evidence that this compound facilitates MCL1 ubiquitination by the intended E3 ligase. The reaction typically includes recombinant MCL1 (substrate), E1 activating enzyme, an appropriate E2 conjugating enzyme, the CRBN E3 ligase complex, ubiquitin, ATP, and this compound. The reaction products are then analyzed by Western blotting for ubiquitinated MCL1.

Quantifying MCL1 Degradation

The ultimate functional outcome of this compound activity is the reduction of total MCL1 protein levels.

  • Western Blot Analysis: This is the most direct method to measure the decrease in MCL1 protein. Cells are treated with varying concentrations of this compound for different time points, and cell lysates are analyzed by Western blot with an anti-MCL1 antibody.

  • Cycloheximide (CHX) Chase Assay: To determine if this compound affects the MCL1 protein half-life, a CHX chase assay is performed. CHX inhibits protein synthesis, allowing for the tracking of the degradation rate of the existing protein pool. Cells are pre-treated with this compound or a vehicle control, followed by the addition of CHX. Samples are collected at various time points and analyzed by Western blot to quantify the remaining MCL1 levels.

Identifying Ubiquitination Sites by Mass Spectrometry

Mass spectrometry (MS) can precisely identify the lysine residues on MCL1 that are modified with ubiquitin.[10] Following enrichment of ubiquitinated MCL1, the protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The ubiquitin remnant (a diglycine "GG" tag) on a lysine residue causes a specific mass shift that can be identified by MS data analysis software.[11]

Data Presentation

Quantitative data from dose-response and time-course experiments should be summarized for clear interpretation.

Table 1: In Vitro Ubiquitination Reaction Components

Component Stock Concentration Final Concentration Volume (for 50 µL reaction)
E1 Enzyme 1 µM 50 nM 2.5 µL
E2 Enzyme (e.g., UBE2D1) 40 µM 200 nM 0.25 µL
CRBN-DDB1-CUL4A Complex 10 µM 100 nM 0.5 µL
Recombinant MCL1 20 µM 200 nM 0.5 µL
Ubiquitin (Flag-tagged) 10 mg/mL (1.17 mM) 50 µM 2.1 µL
ATP 100 mM 10 mM 5.0 µL
10x Reaction Buffer 10x 1x 5.0 µL
This compound or DMSO 1 mM 1 µM 0.05 µL

| Nuclease-Free Water | - | - | To 50 µL |

Table 2: Example Data - this compound Induced MCL1 Degradation

This compound Conc. (nM) Treatment Time (hr) % MCL1 Remaining (vs. DMSO)
10 6 85%
100 6 42%
1000 6 15%
100 2 78%
100 6 42%

| 100 | 24 | 5% |

Experimental Protocols

Protocol 1: In-Cell Ubiquitination Assay
  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T or a relevant cancer cell line) in 10 cm dishes and grow to 70-80% confluency.

    • If assessing ubiquitination of exogenous MCL1, transfect cells with a tagged-MCL1 construct (e.g., FLAG-MCL1) and a tagged-ubiquitin construct (e.g., HA-Ub).[7]

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of ubiquitinated proteins.

    • Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for 4-6 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice for 30 minutes in 1 mL of IP Lysis Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1% NP-40, 10% glycerol, 1 mM EDTA) supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., 10 mM N-ethylmaleimide, NEM).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation (IP):

    • Transfer the supernatant to a new tube. Set aside 50 µL as "input" control.

    • To the remaining lysate (approx. 950 µL), add 2-4 µg of anti-MCL1 antibody (or anti-FLAG antibody if using tagged protein).

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.[12]

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.

    • After the final wash, remove all residual buffer.

    • Elute the protein by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Western Blot Analysis:

    • Load the eluted IP samples and the input controls onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against ubiquitin (or HA-tag).

    • Probe a separate blot or re-probe the same membrane with an anti-MCL1 antibody to confirm successful immunoprecipitation.

Protocol 2: In Vitro Ubiquitination Assay
  • Reaction Setup:

    • On ice, combine the components in a microcentrifuge tube in the order listed in Table 1. Add water, buffer, ATP, and ubiquitin first.

    • Add the substrate (MCL1) and E3 ligase complex.

    • Add this compound or DMSO vehicle control.

    • Initiate the reaction by adding the E1 and E2 enzymes.[9]

  • Incubation:

    • Mix gently by flicking the tube.

    • Incubate the reaction mixture in a 37°C water bath for 60-90 minutes.

  • Termination:

    • Stop the reaction by adding 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE and Western blot.

    • Probe the membrane with an anti-MCL1 antibody or anti-Flag (if using Flag-ubiquitin) to visualize the ubiquitination ladder. A successful reaction will show higher molecular weight species of MCL1 corresponding to the addition of ubiquitin monomers and polymers.[7]

Protocol 3: Cycloheximide (CHX) Chase Assay
  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound or DMSO vehicle for a predetermined time (e.g., 4 hours) to allow for target engagement and initiation of degradation.

    • Add cycloheximide (CHX) to all wells at a final concentration of 50-100 µg/mL. This is time point zero (t=0).

  • Time Course Collection:

    • Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).

    • To harvest, wash cells with ice-cold PBS and lyse directly in 100-200 µL of RIPA buffer containing protease inhibitors.

  • Western Blot and Quantification:

    • Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Analyze 20-30 µg of total protein from each time point by Western blot using an anti-MCL1 antibody.

    • Also probe for a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the MCL1 signal to the loading control for each time point.

    • Plot the normalized MCL1 intensity versus time. The protein half-life can be calculated from the degradation curve. A shorter half-life in this compound treated cells compared to control indicates accelerated degradation.

References

Flow Cytometry Analysis of Apoptosis: Monitoring MCL1 Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid Cell Leukemia 1 (MCL1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and contributes to therapeutic resistance. Two key events related to MCL1 that are of significant interest in apoptosis research are its cleavage by caspases during the apoptotic cascade and its targeted degradation by novel therapeutic agents. This document provides detailed application notes and protocols for the flow cytometric analysis of apoptosis, with a specific focus on these two aspects of MCL1 biology.

A crucial distinction to be made is between the endogenous process of MCL1 cleavage and the therapeutic strategy involving the dMCL1-2 PROTAC degrader .

  • MCL1 Cleavage: During apoptosis, caspases cleave full-length MCL1, generating fragments that may have altered, and sometimes pro-apoptotic, functions. Detecting this cleavage can be a marker for ongoing apoptosis.

  • This compound PROTAC: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is not a cleavage product but a synthetic molecule designed to bring MCL1 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the entire MCL1 protein. This degradation of the anti-apoptotic MCL1 robustly induces apoptosis.

These application notes will provide protocols for the analysis of apoptosis in both contexts, enabling researchers to investigate the effects of traditional apoptosis inducers that lead to MCL1 cleavage, as well as to evaluate the efficacy of targeted protein degraders like this compound.

Section 1: Analysis of Apoptosis Associated with MCL1 Cleavage

Signaling Pathway of MCL1 Cleavage in Apoptosis

During the intrinsic and extrinsic pathways of apoptosis, effector caspases such as caspase-3 are activated. Activated caspases cleave a multitude of cellular substrates, including the anti-apoptotic protein MCL1. This cleavage can neutralize MCL1's pro-survival function and, in some cases, generate fragments with pro-apoptotic activity, thereby amplifying the death signal.

MCL1_Cleavage_Pathway cluster_stimulus Apoptotic Stimuli cluster_caspase_activation Caspase Cascade cluster_mcl1_cleavage MCL1 Regulation cluster_apoptosis Cellular Outcome Apoptotic_Stimulus Intrinsic or Extrinsic Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3) Initiator_Caspases->Effector_Caspases Activation MCL1_full Full-length MCL1 (Anti-apoptotic) Effector_Caspases->MCL1_full Cleaves MCL1_cleaved Cleaved MCL1 Fragments (Potentially Pro-apoptotic) MCL1_full->MCL1_cleaved Cleavage Apoptosis Apoptosis MCL1_full->Apoptosis Inhibits MCL1_cleaved->Apoptosis Promotes

Figure 1: MCL1 Cleavage Pathway in Apoptosis.
Experimental Protocol: Intracellular Staining for Cleaved MCL1

This protocol describes the intracellular staining of cleaved MCL1, which can be analyzed by flow cytometry in conjunction with markers of apoptosis like Annexin V and Propidium Iodide (PI).

Materials:

  • Primary Antibody: Rabbit anti-cleaved MCL1 antibody.

  • Secondary Antibody: Fluorochrome-conjugated anti-rabbit IgG.

  • Apoptosis Staining: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit.

  • Buffers:

    • Phosphate-Buffered Saline (PBS)

    • 1X Annexin V Binding Buffer

    • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Controls:

    • Unstained cells

    • Single-stained controls for each fluorochrome

    • Fluorescence Minus One (FMO) controls

    • Isotype control for the primary antibody

    • Positive control (cells treated with a known apoptosis inducer like staurosporine)

    • Negative control (untreated or vehicle-treated cells)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density and treat with the experimental compound to induce apoptosis.

    • Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Annexin V and PI Staining (Optional, for simultaneous apoptosis detection):

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Wash cells with 1X Annexin V Binding Buffer.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature.

    • Wash cells twice with cold PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Incubate for 15 minutes at room temperature.

  • Intracellular Staining:

    • Wash the permeabilized cells once with PBS.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the primary antibody against cleaved MCL1 at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash cells twice with Permeabilization Buffer.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash cells twice with Permeabilization Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of PBS.

    • Analyze the samples on a flow cytometer.

    • Use appropriate compensation and gating strategies based on the controls.

Data Presentation: Quantifying Apoptosis and Cleaved MCL1

The following table provides a template for presenting quantitative data from a flow cytometry experiment analyzing apoptosis and cleaved MCL1 levels.

TreatmentConcentration% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)% Cleaved MCL1 Positive Cells
Vehicle Control-5.2 ± 1.12.1 ± 0.53.5 ± 0.8
Staurosporine1 µM35.8 ± 4.215.6 ± 2.942.1 ± 5.5
Compound X10 µM25.4 ± 3.110.2 ± 1.830.7 ± 4.1
Compound X50 µM48.9 ± 5.722.3 ± 3.455.8 ± 6.2

Data are represented as mean ± standard deviation from three independent experiments.

Section 2: Analysis of Apoptosis Induced by the this compound PROTAC Degrader

Mechanism of Action of this compound

The this compound PROTAC is a bifunctional molecule that simultaneously binds to MCL1 and an E3 ubiquitin ligase (e.g., Cereblon). This induced proximity facilitates the transfer of ubiquitin molecules to MCL1, tagging it for degradation by the proteasome. The subsequent loss of the anti-apoptotic MCL1 protein unleashes pro-apoptotic proteins like Bak and Bax, leading to the initiation of the apoptotic cascade.

dMCL1_2_Mechanism cluster_protac PROTAC Action cluster_degradation Proteasomal Degradation cluster_apoptosis_induction Apoptosis Induction dMCL1_2 This compound PROTAC Ternary_Complex Ternary Complex (MCL1-dMCL1-2-E3) dMCL1_2->Ternary_Complex MCL1 MCL1 Protein MCL1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of MCL1 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation MCL1 Degradation Proteasome->Degradation Pro_Apoptotic Release of Pro-apoptotic Proteins (Bak, Bax) Degradation->Pro_Apoptotic Apoptosis_Outcome Apoptosis Pro_Apoptotic->Apoptosis_Outcome

Figure 2: Mechanism of Action of the this compound PROTAC.
Experimental Protocol: Flow Cytometry Analysis of Apoptosis Induced by this compound

This protocol outlines the use of Annexin V and PI staining to quantify apoptosis in cells treated with the this compound PROTAC.

Materials:

  • This compound PROTAC: Stock solution in a suitable solvent (e.g., DMSO).

  • Apoptosis Staining: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit.

  • Buffers:

    • Phosphate-Buffered Saline (PBS)

    • 1X Annexin V Binding Buffer

  • Controls:

    • Unstained cells

    • Single-stained controls for FITC and PI

    • Vehicle control (DMSO treated)

    • Positive control for apoptosis (e.g., staurosporine)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a range of concentrations of this compound (e.g., 10 nM to 1 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells), wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine the detached cells with the cells from the medium.

    • Suspension cells: Collect the cells directly from the culture vessel.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate gates based on the single-stained and unstained controls to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Experimental Workflow

dMCL1_2_Workflow cluster_setup Experimental Setup cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cells Treatment Treat with this compound (and controls) Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Flow_Cytometry Analyze on Flow Cytometer Stain->Flow_Cytometry Gating Gate on Cell Populations Flow_Cytometry->Gating Quantification Quantify Apoptotic Cells Gating->Quantification

Figure 3: Experimental Workflow for this compound Induced Apoptosis Analysis.
Data Presentation: Quantifying Apoptosis Induced by this compound

The following table presents example quantitative data from a flow cytometry experiment assessing apoptosis induced by this compound in a multiple myeloma cell line (OPM2) after 24 hours of treatment.

TreatmentConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle (DMSO)0.1%92.5 ± 2.34.1 ± 0.93.4 ± 0.77.5 ± 1.6
This compound100 nM75.3 ± 4.115.8 ± 2.58.9 ± 1.824.7 ± 4.3
This compound250 nM52.1 ± 5.628.4 ± 3.919.5 ± 3.147.9 ± 7.0
This compound500 nM28.7 ± 4.840.2 ± 5.131.1 ± 4.571.3 ± 9.6
Staurosporine1 µM15.6 ± 3.255.9 ± 6.328.5 ± 4.784.4 ± 11.0

Data are represented as mean ± standard deviation from three independent experiments.

Conclusion

Flow cytometry is a powerful and quantitative tool for the analysis of apoptosis in the context of MCL1 dynamics. By employing the protocols outlined in these application notes, researchers can effectively distinguish and quantify apoptosis resulting from either the natural cleavage of MCL1 during programmed cell death or the targeted degradation of MCL1 by novel therapeutics like the this compound PROTAC. The provided signaling pathway and workflow diagrams, along with the structured data tables, offer a comprehensive guide for the design, execution, and interpretation of these crucial experiments in cancer research and drug development. Careful attention to appropriate controls and experimental setup is paramount for obtaining accurate and reproducible results.

Application Notes and Protocols for Co-Immunoprecipitation Assay of the dMCL1-2 Ternary Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) assays to study the formation of the ternary complex induced by dMCL1-2, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). The formation of a stable ternary complex, consisting of this compound, MCL1, and the E3 ubiquitin ligase Cereblon (CRBN), is a critical step for the subsequent ubiquitination and proteasomal degradation of MCL1.

Introduction

MCL1 is a key member of the BCL-2 family of proteins that regulates the intrinsic apoptotic pathway. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance to chemotherapy. PROTACs like this compound offer a promising therapeutic strategy by hijacking the cell's ubiquitin-proteasome system to specifically target and eliminate MCL1.

The this compound molecule is a heterobifunctional compound with one moiety that binds to MCL1 and another that recruits the E3 ubiquitin ligase Cereblon. This dual binding facilitates the formation of a this compound:MCL1:CRBN ternary complex, bringing MCL1 into close proximity with the E3 ligase for ubiquitination and subsequent degradation.

Co-immunoprecipitation is a powerful technique to isolate and identify protein-protein interactions within a cell.[1][2][3][4] By using an antibody that targets one component of the complex, the entire complex can be pulled down from a cell lysate, allowing for the detection of its constituent proteins.

Data Presentation

While specific quantitative co-immunoprecipitation data for the this compound ternary complex is not extensively available in the public domain, the following table represents the kind of data that would be generated from such an experiment. The values are illustrative and demonstrate how to quantify the relative interactions between the components of the ternary complex.

Table 1: Illustrative Quantitative Analysis of this compound Ternary Complex Formation by Co-Immunoprecipitation and Western Blot

Immunoprecipitation TargetCo-Immunoprecipitated ProteinTreatmentRelative Band Intensity (Normalized to IP Target)Fold Change (vs. Vehicle)
MCL1 CereblonVehicle0.151.0
This compound (1 µM)0.855.7
Cereblon MCL1Vehicle0.201.0
This compound (1 µM)0.954.8
IgG Control MCL1This compound (1 µM)0.05-
CereblonThis compound (1 µM)0.04-

Note: Relative band intensities are hypothetical and would be determined by densitometry analysis of Western blot results.

Experimental Protocols

A two-step co-immunoprecipitation protocol is recommended to rigorously confirm the formation of a ternary complex.[5][6][7] This involves a sequential immunoprecipitation of two different components of the complex.

Protocol: Two-Step Co-Immunoprecipitation for this compound Ternary Complex

Materials:

  • Cell line expressing endogenous MCL1 and Cereblon (e.g., HEK293T, multiple myeloma cell lines)

  • This compound

  • DMSO (Vehicle control)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies:

    • Anti-MCL1 antibody (for IP and Western blot)

    • Anti-Cereblon antibody (for IP and Western blot)

    • Anti-HA or Anti-Flag antibody (if using tagged proteins)

    • Normal Rabbit or Mouse IgG (Isotype control)

  • Protein A/G magnetic beads

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5 or 3X Flag peptide if using Flag-tagged protein)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

Step 1: First Immunoprecipitation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound (e.g., 1 µM) or DMSO for the desired time (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MCL1 antibody or control IgG overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads 3-5 times with wash buffer.

  • Elution: Elute the immunoprecipitated complexes from the beads using the elution buffer. Neutralize the eluate if using a low pH elution buffer.

Step 2: Second Immunoprecipitation

  • Second IP: Take the eluate from the first IP and add an anti-Cereblon antibody. Incubate overnight at 4°C.

  • Bead Capture and Washing: Capture the complexes with fresh Protein A/G magnetic beads and wash as described above.

  • Final Elution: Elute the final complexes by boiling the beads in SDS-PAGE sample buffer.

Western Blot Analysis:

  • Run the eluted samples on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with antibodies against MCL1 and Cereblon to confirm their presence in the final immunoprecipitate.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the relevant signaling pathway and the experimental workflow.

MCL1_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 BCL-2 Family Regulation cluster_2 Mitochondrial Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only MCL1 MCL1 BH3_only->MCL1 inhibition BAX_BAK BAX/BAK BH3_only->BAX_BAK activation MCL1->BAX_BAK inhibition MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: MCL1's role in the intrinsic apoptotic pathway.

CoIP_Workflow cluster_0 Sample Preparation cluster_1 First Immunoprecipitation cluster_2 Second Immunoprecipitation cluster_3 Analysis Cell_Treatment Treat cells with This compound or Vehicle Cell_Lysis Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Clarification Centrifuge to remove debris Cell_Lysis->Clarification IP1 Incubate with anti-MCL1 Ab Clarification->IP1 Beads1 Capture with Protein A/G beads IP1->Beads1 Wash1 Wash beads Beads1->Wash1 Elution1 Elute complex Wash1->Elution1 IP2 Incubate eluate with anti-Cereblon Ab Elution1->IP2 Beads2 Capture with Protein A/G beads IP2->Beads2 Wash2 Wash beads Beads2->Wash2 Elution2 Elute final complex Wash2->Elution2 WB Western Blot for MCL1 and Cereblon Elution2->WB Ternary_Complex_Formation dMCL1_2 This compound Ternary_Complex This compound:MCL1:Cereblon Ternary Complex dMCL1_2->Ternary_Complex MCL1 MCL1 MCL1->Ternary_Complex Cereblon Cereblon (E3 Ligase) Cereblon->Ternary_Complex Ubiquitination MCL1 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

Troubleshooting & Optimization

Technical Support Center: Optimizing dMCL1-2 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dMCL1-2 in cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), a member of the B-cell lymphoma 2 (Bcl-2) family. As a PROTAC, this compound functions by inducing the degradation of MCL1 rather than simply inhibiting its function. It achieves this by simultaneously binding to MCL1 and an E3 ubiquitin ligase, leading to the ubiquitination of MCL1 and its subsequent degradation by the proteasome. This degradation of MCL1 disrupts its ability to sequester pro-apoptotic proteins, ultimately triggering the intrinsic apoptotic pathway and leading to cancer cell death.

Q2: What is the recommended starting concentration range for this compound in a cell viability assay?

A2: The optimal concentration of this compound is highly dependent on the specific cell line being investigated. For initial experiments, it is advisable to perform a dose-response study over a broad concentration range. Based on available data, a starting range of 10 nM to 10 µM is recommended. For instance, in OPM2WT multiple myeloma cells, this compound has been shown to induce apoptosis at concentrations of 250 nM and 500 nM after a 24-hour treatment[1].

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability. For use in cell culture, the DMSO stock should be serially diluted in the appropriate cell culture medium to the final desired concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate cells with this compound before assessing cell viability?

A4: The optimal incubation time can vary between cell lines and is dependent on the rate of MCL1 degradation and the subsequent induction of apoptosis. A common starting point is a 24-hour incubation period. However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental setup.

Data Presentation

The following table summarizes the available data on the efficacy of this compound in a specific cancer cell line. This table should be expanded as more data becomes available for other cell lines.

Cell LineCancer TypeAssay TypeIncubation Time (hours)Effective ConcentrationReference
OPM2WTMultiple MyelomaApoptosis Assay (Cleaved Caspase-3)24250 nM and 500 nM[1]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol provides a general guideline for assessing cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for MCL1 Degradation

This protocol outlines the steps to verify the degradation of MCL1 protein following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MCL1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against MCL1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

dMCL1_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Apoptotic Pathway dMCL1_2 This compound Ternary_Complex Ternary Complex (this compound + MCL1 + E3 Ligase) dMCL1_2->Ternary_Complex Binds MCL1 MCL1 Protein MCL1->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination of MCL1 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation MCL1 Degradation Proteasome->Degradation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bak, Bax) Degradation->Pro_Apoptotic Releases Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Initiates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock (10 mM in DMSO) Serial_Dilute Prepare Serial Dilutions of this compound Prep_Stock->Serial_Dilute Seed_Cells Seed Cells in 96-well Plate Add_Treatment Add this compound to Cells Seed_Cells->Add_Treatment Serial_Dilute->Add_Treatment Incubate Incubate (24-72h) Add_Treatment->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Read Plate Viability_Assay->Read_Plate Analyze_Data Analyze Data & Determine IC50 Read_Plate->Analyze_Data Troubleshooting_Tree Start Inconsistent or Unexpected Cell Viability Results Check_Controls Are controls (vehicle, untreated) behaving as expected? Start->Check_Controls Check_Compound Is there evidence of This compound precipitation? Check_Controls->Check_Compound Yes Sol_Controls Troubleshoot cell culture: - Check for contamination - Verify cell health and passage number - Confirm incubator conditions Check_Controls->Sol_Controls No Check_Assay Is the assay itself performing correctly? Check_Compound->Check_Assay No Sol_Compound Troubleshoot this compound handling: - Ensure complete solubilization of stock - Check final DMSO concentration - Consider stability in media Check_Compound->Sol_Compound Yes Sol_Assay Troubleshoot assay procedure: - Verify reagent preparation - Check for interference with this compound - Optimize incubation times Check_Assay->Sol_Assay No Further_Validation Perform Western Blot to confirm MCL1 degradation Check_Assay->Further_Validation Yes

References

dMCL1-2 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dMCL1-2, a potent and selective PROTAC degrader of Myeloid Cell Leukemia 1 (MCL1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets the anti-apoptotic protein MCL1 for degradation.[1] It is a heterobifunctional molecule that binds to both MCL1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This binding event brings MCL1 into close proximity with the E3 ligase, leading to the ubiquitination of MCL1 and its subsequent degradation by the proteasome.[1][2] By degrading MCL1, this compound can induce apoptosis in cancer cells that are dependent on MCL1 for survival.[3][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro experiments, this compound is soluble in DMSO at a concentration of 100 mg/mL (85.96 mM). It is recommended to use ultrasonic treatment to aid dissolution.[4] For in vivo studies, a common formulation is a solution of 10% DMSO in 90% corn oil, which can achieve a solubility of at least 2.5 mg/mL (2.15 mM).[3][4]

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

Storage ConditionPowderIn Solvent
-80°C-6 months
-20°C3 years1 month
4°C2 years-

Data compiled from multiple sources.[3][4]

It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation. [5]

Q4: What is the "hook effect" and how can I avoid it with this compound?

A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve. This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (this compound with either MCL1 or the E3 ligase) which are unproductive, rather than the productive ternary complex (MCL1-dMCL1-2-E3 ligase) required for degradation. To avoid the hook effect, it is crucial to perform a wide dose-response experiment to determine the optimal concentration range for MCL1 degradation.

Troubleshooting Guides

Problem 1: Poor or no MCL1 degradation observed in my cell-based assay.

Possible Causes and Solutions:

CauseTroubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for MCL1 degradation and to rule out the "hook effect."
Insufficient Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for this compound-mediated MCL1 degradation. MCL1 has a short half-life of about 30 minutes, so degradation can be rapid.[6][7][8]
Low E3 Ligase (CRBN) Expression Verify the expression level of Cereblon (CRBN) in your cell line using Western blot or qPCR. This compound relies on CRBN for its activity. If CRBN expression is low, consider using a different cell line with higher CRBN expression.
Rapid MCL1 Resynthesis The cell may be compensating for MCL1 degradation by increasing its synthesis. Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) to unmask the degradation effect.
This compound Instability Ensure that this compound stock solutions are prepared and stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms to MCL1 degradation. This could be due to the upregulation of other anti-apoptotic proteins or alterations in the ubiquitin-proteasome pathway.
Problem 2: Inconsistent results between experiments.

Possible Causes and Solutions:

CauseTroubleshooting Step
Variability in Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and media conditions. Ensure cells are healthy and not under stress from other factors.
Inaccurate this compound Concentration Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure accurate pipetting.
Issues with Western Blotting Optimize your Western blot protocol for MCL1 detection. Ensure complete protein transfer and use a validated antibody for MCL1. Include appropriate loading controls (e.g., GAPDH, β-actin) to normalize for protein loading. For a comprehensive guide on troubleshooting Western Blots, refer to established protocols.[9][10][11][12][13]
Freeze-Thaw Cycles of this compound Stock Aliquot your this compound stock solution after the initial preparation to minimize the number of freeze-thaw cycles.[5]
Problem 3: Off-target effects are observed.

Possible Causes and Solutions:

CauseTroubleshooting Step
High this compound Concentration Use the lowest effective concentration of this compound that induces significant MCL1 degradation to minimize potential off-target effects.
Non-specific Binding As a control, use a structurally similar but inactive version of this compound (if available) that does not bind to MCL1 or CRBN. This can help differentiate between on-target and off-target effects.
Cellular Stress Response High concentrations of any compound, including this compound, can induce a cellular stress response. Monitor for markers of cellular stress in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.163 mg of this compound in 1 mL of DMSO.

  • Vortex and/or sonicate the solution to ensure complete dissolution.[4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]

  • For cell-based assays, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

Protocol 2: In-Cell Western Blotting for MCL1 Degradation

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MCL1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired amount of time. Include a DMSO-treated vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against MCL1 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the extent of MCL1 degradation.

Visualizations

MCL1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_mcl1_regulation MCL1 Regulation cluster_apoptosis Apoptosis Regulation Growth_Factors Growth Factors, Cytokines PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK activates GSK3b GSK3β PI3K_Akt->GSK3b inhibits MCL1_Transcription MCL1 Transcription MAPK_ERK->MCL1_Transcription promotes MCL1_Phosphorylation_S Phosphorylation (Stabilization) MAPK_ERK->MCL1_Phosphorylation_S promotes JNK JNK Pathway (Stress Signal) MCL1_Phosphorylation_D Phosphorylation (Degradation) JNK->MCL1_Phosphorylation_D promotes GSK3b->MCL1_Phosphorylation_D promotes MCL1_Protein MCL1 Protein MCL1_Transcription->MCL1_Protein translates to MCL1_Protein->MCL1_Phosphorylation_S MCL1_Protein->MCL1_Phosphorylation_D Bax_Bak Bax/Bak MCL1_Protein->Bax_Bak inhibits MCL1_Ubiquitination Ubiquitination MCL1_Phosphorylation_D->MCL1_Ubiquitination leads to Proteasome Proteasomal Degradation MCL1_Ubiquitination->Proteasome Apoptosis Apoptosis Bax_Bak->Apoptosis induces dMCL1_2_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Start Start: This compound Powder Dissolve Dissolve in DMSO (10 mM Stock) Start->Dissolve Aliquot Aliquot & Store (-80°C or -20°C) Dissolve->Aliquot Dilute Prepare Working Solution in Cell Culture Medium Aliquot->Dilute Treat Treat Cells (Dose-Response & Time-Course) Dilute->Treat Lyse Cell Lysis Treat->Lyse Western_Blot Western Blot for MCL1 & Loading Control Lyse->Western_Blot Quantify Quantify Band Intensity Western_Blot->Quantify Analyze Analyze Data: Determine DC50 & Dmax Quantify->Analyze PROTAC_Mechanism dMCL1_2 This compound (PROTAC) MCL1 MCL1 Protein (Target) dMCL1_2->MCL1 CRBN CRBN (E3 Ligase) dMCL1_2->CRBN Ternary_Complex Ternary Complex (MCL1-dMCL1-2-CRBN) MCL1->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of MCL1 Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets to Degradation MCL1 Degradation Proteasome->Degradation Recycling This compound Recycled Degradation->Recycling

References

Technical Support Center: Troubleshooting dMCL1-2 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the MCL1 PROTAC degrader, dMCL1-2. The information is presented in a question-and-answer format to directly address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) for degradation. It is a heterobifunctional molecule that consists of a ligand that binds to MCL1 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By bringing MCL1 and CRBN into close proximity, this compound facilitates the ubiquitination of MCL1, marking it for degradation by the proteasome. This degradation of MCL1 ultimately leads to the induction of apoptosis in MCL1-dependent cells.[1][2]

Q2: What are the known on-target quantitative parameters for this compound?

A2: The following table summarizes the key on-target quantitative data for this compound.

ParameterValueCell Line / SystemReference
Binding Affinity (KD) to MCL1 30 nMIn vitro[1][2]
Effective Apoptosis Induction Concentration 250 - 500 nMOPM2WT cells

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target proteomics data for this compound are not extensively published, potential off-target effects can be inferred from its mechanism as a Cereblon (CRBN)-based PROTAC. CRBN-recruiting molecules have been reported to induce the degradation of other proteins, particularly zinc finger (ZF) transcription factors.

Commonly observed off-targets for CRBN-based PROTACs include:

  • GSPT1 (G1 to S phase transition 1): A translation termination factor.

  • GSPT2 (G1 to S phase transition 2): Similar to GSPT1.

  • ZFP91 (Zinc Finger Protein 91): An E3 ubiquitin-protein ligase.

  • IKZF1 (Ikaros) and IKZF3 (Aiolos): Transcription factors.[3]

It is crucial to assess the degradation of these potential off-targets in your experimental system.

Troubleshooting Guide

Problem 1: I am observing unexpected or excessive cytotoxicity in my cell line, even at low concentrations of this compound.

  • Possible Cause 1: Off-target degradation of essential proteins.

    • Troubleshooting Steps:

      • Perform Western Blot Analysis: Check for the degradation of known CRBN-based PROTAC off-targets such as GSPT1 and ZFP91 in your cells treated with this compound.

      • Quantitative Proteomics: For a comprehensive analysis, perform quantitative mass spectrometry-based proteomics to identify all proteins that are degraded upon this compound treatment. This will provide a global view of both on-target and off-target effects.

      • Dose-Response in a Control Cell Line: Test the cytotoxicity of this compound in a cell line that does not depend on MCL1 for survival. Significant toxicity in these cells may indicate off-target effects.

  • Possible Cause 2: The "Hook Effect".

    • Explanation: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex (Target-PROTAC-E3 Ligase).

    • Troubleshooting Steps:

      • Perform a Broad Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from picomolar to high micromolar) to determine the optimal concentration for MCL1 degradation and to identify the hook effect region.

      • Ternary Complex Formation Assay: Use techniques like Co-Immunoprecipitation (Co-IP) or NanoBRET to assess the formation of the MCL1-dMCL1-2-CRBN ternary complex at different concentrations.

Problem 2: I am not observing any MCL1 degradation or apoptosis in my cells.

  • Possible Cause 1: Low or no expression of Cereblon (CRBN) in your cell line.

    • Troubleshooting Steps:

      • Check CRBN Expression: Verify the expression level of CRBN in your cell line by Western Blot or qPCR. This compound requires CRBN to function.

      • Use a CRBN-proficient Cell Line: If CRBN expression is the issue, consider using a different cell line known to express CRBN.

  • Possible Cause 2: Insufficient target engagement.

    • Troubleshooting Steps:

      • NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the engagement of this compound with MCL1. It helps to confirm that the PROTAC is reaching its intended target within the cell.

  • Possible Cause 3: Experimental conditions are not optimal.

    • Troubleshooting Steps:

      • Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal MCL1 degradation.

      • Check Compound Integrity: Ensure the this compound compound is properly stored and has not degraded.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

dMCL1_2_Mechanism cluster_0 Ternary Complex Formation dMCL1_2 This compound MCL1 MCL1 (Anti-apoptotic) dMCL1_2->MCL1 Binds CRBN Cereblon (CRBN) (E3 Ligase Substrate Receptor) dMCL1_2->CRBN Recruits Ternary_Complex MCL1-dMCL1-2-CRBN Ternary Complex MCL1->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets MCL1 to Degradation MCL1 Degradation Proteasome->Degradation Apoptosis Apoptosis Induction Degradation->Apoptosis Leads to

Caption: this compound forms a ternary complex with MCL1 and CRBN, leading to MCL1 ubiquitination and degradation, which induces apoptosis.

Troubleshooting Workflow for Off-Target Effects

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity or Phenotype Check_Off_Targets Hypothesis: Off-target Effects Start->Check_Off_Targets WB_Analysis Western Blot for Known CRBN Off-Targets (GSPT1, ZFP91) Check_Off_Targets->WB_Analysis Initial Screen Proteomics Quantitative Proteomics (Global Profile) Check_Off_Targets->Proteomics Comprehensive Screen Control_Cell_Line Cytotoxicity Assay in MCL1-Independent Cell Line Check_Off_Targets->Control_Cell_Line Functional Screen Analyze_Results Analyze Data: Identify Off-Target Proteins WB_Analysis->Analyze_Results Proteomics->Analyze_Results Control_Cell_Line->Analyze_Results Analyze_Results->Start No Off-Targets Identified (Re-evaluate Hypothesis) Confirm_Degradation Confirm Off-Target Degradation with Dose-Response Analyze_Results->Confirm_Degradation Degradation Identified Validate_Phenotype Validate Off-Target's Role in Phenotype (e.g., siRNA) Confirm_Degradation->Validate_Phenotype Conclusion Conclusion: Off-Target Effect Confirmed Validate_Phenotype->Conclusion

Caption: A logical workflow for investigating and confirming potential off-target effects of this compound.

Experimental Protocols

Western Blot for On- and Off-Target Protein Degradation

Objective: To determine the extent of MCL1 (on-target) and potential off-target (e.g., GSPT1, ZFP91) protein degradation following this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MCL1, GSPT1, ZFP91, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software. Normalize the intensity of the target proteins to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To qualitatively assess the formation of the MCL1-dMCL1-2-CRBN ternary complex.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at a concentration expected to promote ternary complex formation (avoiding the hook effect region) and a vehicle control for a short duration (e.g., 2-4 hours).

    • Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against either MCL1 or CRBN overnight at 4°C. A control IgG is used in parallel.

    • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against MCL1, CRBN, and any other relevant proteins. The presence of both MCL1 and CRBN in the immunoprecipitate of one of them (in the this compound treated sample) indicates the formation of the ternary complex.

Quantitative Proteomics for Off-Target Profiling

Objective: To obtain an unbiased, global view of protein level changes upon this compound treatment to identify potential off-targets.

Methodology:

  • Sample Preparation:

    • Treat cells with this compound and a vehicle control.

    • Harvest and lyse the cells, and quantify the protein concentration.

  • Protein Digestion and Peptide Labeling:

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples and analyze them by high-resolution LC-MS/MS.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the this compound treated samples compared to the control. These are potential off-targets.

  • Validation:

    • Validate the degradation of identified off-targets using an orthogonal method, such as Western blotting.

References

Technical Support Center: Improving dMCL1-2 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL1 PROTAC degrader, dMCL1-2. The information is designed to help users identify and overcome challenges related to efficacy, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to MCL1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of MCL1, marking it for degradation by the proteasome.[2][3] The degradation of MCL1 unleashes pro-apoptotic signals, leading to cancer cell death.[1][2]

Q2: I am observing lower than expected efficacy with this compound in my cell line. What are the potential reasons?

A2: Several factors could contribute to reduced this compound efficacy:

  • Intrinsic Resistance: The cell line may have inherent resistance mechanisms, such as low expression of CRBN (the E3 ligase recruited by this compound) or high expression of other anti-apoptotic proteins like BCL-2 or BCL-xL, which can compensate for MCL1 loss.[4]

  • Acquired Resistance: Cells can develop resistance to this compound over time through mechanisms like mutations in MCL1 that prevent this compound binding, or alterations in the ubiquitin-proteasome system.

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect dosage, improper storage of this compound, or issues with cell culture, can affect the compound's performance.

  • Compound Stability: Ensure the this compound compound has been stored correctly (typically at -80°C for long-term storage) and handled as per the manufacturer's instructions to maintain its activity.[2]

Q3: How can I determine if my cell line is resistant to this compound?

A3: Resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the resistant cell line compared to a sensitive, parental cell line. An increase of 3-fold or more in the IC50 value is generally considered an indication of resistance.[5]

Troubleshooting Guide

Problem 1: High IC50 value or minimal cell death observed with this compound treatment.

This section provides a step-by-step guide to troubleshoot experiments where this compound is not inducing the expected level of cell death.

Workflow for Troubleshooting Poor this compound Efficacy

cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Mechanism Investigation cluster_3 Strategies to Overcome Resistance start High IC50 / Low Efficacy verify_compound Verify this compound Integrity (Storage, Handling) start->verify_compound verify_protocol Check Experimental Protocol (Dosage, Incubation Time) start->verify_protocol verify_cells Assess Cell Health & Proliferation Rate start->verify_cells check_mcl1 Confirm MCL1 Degradation (Western Blot) verify_protocol->check_mcl1 check_crbn Assess CRBN Expression (Western Blot, qPCR) check_mcl1->check_crbn If MCL1 is not degraded check_apoptosis Measure Apoptosis Markers (Caspase-3 Cleavage) check_mcl1->check_apoptosis If MCL1 is degraded alternative_approaches Consider Alternative Targeting Strategies check_crbn->alternative_approaches check_compensatory Evaluate Compensatory Proteins (BCL-2, BCL-xL) check_apoptosis->check_compensatory If apoptosis is low combo_therapy Combination Therapy (e.g., with Venetoclax) check_compensatory->combo_therapy generate_resistant Generate Resistant Cell Line for further study check_compensatory->generate_resistant

Caption: Troubleshooting workflow for low this compound efficacy.

Table 1: Troubleshooting Common Issues

Issue Possible Cause Recommended Action
No MCL1 degradation observed via Western Blot. 1. This compound is inactive. 2. Insufficient drug concentration or incubation time. 3. Low or absent CRBN expression.1. Verify proper storage and handling of this compound.[2] 2. Perform a dose-response and time-course experiment. 3. Check CRBN protein and mRNA levels.
MCL1 is degraded, but no significant cell death. 1. Upregulation of other anti-apoptotic proteins (e.g., BCL-2, BCL-xL).[4] 2. Defects in the downstream apoptotic machinery.1. Assess the expression levels of BCL-2 and BCL-xL. Consider combination therapy with a BCL-2 inhibitor like Venetoclax.[4][6][7] 2. Confirm the presence and activation of key apoptosis proteins like BAX, BAK, and Caspase-3.
Initial efficacy is observed, but resistance develops over time. 1. Selection of a pre-existing resistant subpopulation. 2. Acquired mutations in MCL1 or components of the ubiquitin-proteasome pathway.1. Establish and characterize the resistant cell line to understand the mechanism of resistance. 2. Consider intermittent dosing schedules or combination therapies to delay or prevent resistance.
Problem 2: How to establish a this compound resistant cell line for further investigation.

Developing a resistant cell line is a valuable tool for understanding resistance mechanisms and testing strategies to overcome them.

Experimental Protocol: Generation of a this compound Resistant Cell Line

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[9]

  • Recovery Periods: It may be beneficial to include drug-free periods to allow the cell population to recover.

  • Maintenance and Confirmation: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50). The resistance of the resulting cell line should be confirmed by re-evaluating the IC50 and comparing it to the parental line.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different passages.

Table 2: Example of this compound IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
OPM2 (Parental)50-
OPM2-dMCL1-2R (Resistant)50010
MM.1S (Parental)100-
MM.1S-dMCL1-2R (Resistant)8008

Note: These are hypothetical values for illustrative purposes.

Signaling Pathways and Combination Strategies

Understanding the underlying signaling pathways is crucial for devising strategies to overcome resistance.

MCL1-Mediated Apoptosis and Resistance Mechanisms

cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 This compound Action & Resistance cluster_3 Cellular Outcome stimuli Chemotherapy, Targeted Therapy bim_puma BIM / PUMA stimuli->bim_puma mcl1 MCL1 bak_bax BAK / BAX mcl1->bak_bax proteasome Proteasome mcl1->proteasome degradation bcl2 BCL-2 / BCL-xL bcl2->bak_bax apoptosis Apoptosis bak_bax->apoptosis bim_puma->mcl1 bim_puma->bcl2 bim_puma->bak_bax dmcl1_2 This compound dmcl1_2->mcl1 binds crbn CRBN E3 Ligase dmcl1_2->crbn recruits crbn->mcl1 resistance Resistance: - CRBN downregulation - Compensatory BCL-2/xL upregulation resistance->bcl2 resistance->dmcl1_2

Caption: MCL1's role in apoptosis and this compound resistance.

A primary mechanism of resistance to MCL1 inhibition is the upregulation of other anti-apoptotic BCL-2 family members, such as BCL-2 and BCL-xL.[4] This compensatory mechanism allows the cell to continue sequestering pro-apoptotic proteins like BIM and PUMA, thus preventing apoptosis.

Combination Therapy Strategy

A rational approach to overcome this resistance is to co-administer this compound with an inhibitor of the compensatory anti-apoptotic protein. For instance, combining this compound with the BCL-2 inhibitor Venetoclax has shown synergistic effects in preclinical models.[4][6][7]

Experimental Protocol: Assessing Synergy between this compound and Venetoclax

  • Cell Seeding: Seed the resistant cell line in 96-well plates.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and Venetoclax, both alone and in combination.

  • Cell Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability.

  • Synergy Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.

Table 3: Hypothetical Combination Index (CI) Values

Cell LineCombinationCI Value at ED50Interpretation
OPM2-dMCL1-2RThis compound + Venetoclax0.4Synergistic
MM.1S-dMCL1-2RThis compound + Venetoclax0.6Synergistic

Note: These are hypothetical values for illustrative purposes.

By systematically troubleshooting unexpected results and exploring rational combination therapies, researchers can enhance the efficacy of this compound and gain deeper insights into the mechanisms of resistance.

References

Technical Support Center: dMCL1-2 Degradation Kinetics Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dMCL1-2, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Myeloid Cell Leukemia 1 (MCL1), a key anti-apoptotic protein.[1][2] This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule, specifically a PROTAC, that targets the anti-apoptotic protein MCL1 for degradation.[2] It functions by simultaneously binding to MCL1 and an E3 ubiquitin ligase, Cereblon (CRBN).[2][3] This proximity induces the ubiquitination of MCL1, marking it for degradation by the 26S proteasome.[2][3] The degradation of MCL1 ultimately leads to the activation of the cellular apoptosis machinery.[1][2]

Q2: What is the binding affinity of this compound for MCL1?

A2: this compound binds to MCL1 with a dissociation constant (KD) of 30 nM.[1][2][4]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For in vivo experiments, the working solution should be prepared fresh on the day of use.[1][5]

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has been shown to induce apoptosis in OPM2 multiple myeloma cells.[2]

Q5: What is the general mechanism of MCL1 degradation?

A5: MCL1 is an unstable protein with a short half-life, and its degradation is primarily regulated by the ubiquitin-proteasome system.[6][7] Several E3 ligases, including Mule, Trim-17, and β-TRCP, can ubiquitinate MCL1, leading to its degradation.[6][7] This process can be reversed by deubiquitinases (DUBs) like USP9x.[6]

Troubleshooting Guide

Q1: I am observing low or no degradation of MCL1 after treating my cells with this compound. What are the possible causes and solutions?

A1: Several factors can contribute to poor degradation of MCL1. Here are some potential causes and troubleshooting steps:

  • Suboptimal this compound Concentration: The degradation efficiency of PROTACs often follows a "hook effect," where concentrations that are too high can inhibit the formation of the ternary complex (MCL1-dMCL1-2-CRBN) and reduce degradation.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for MCL1 degradation in your specific cell line.

  • Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines.

    • Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal MCL1 degradation.

  • Low E3 Ligase Expression: The efficacy of this compound is dependent on the expression of its recruited E3 ligase, Cereblon (CRBN).

    • Solution: Verify the expression level of CRBN in your cell line using Western Blot or qPCR. If CRBN expression is low, consider using a different cell line with higher CRBN expression.

  • Cell Permeability Issues: PROTACs are relatively large molecules and may have poor cell membrane permeability.[8]

    • Solution: While this compound has demonstrated cellular activity, if permeability is suspected to be an issue, consider using cell lines with higher permeability or consult literature for formulation strategies to improve compound delivery.

  • Compound Instability: Ensure the compound has been stored correctly and the working solution is freshly prepared.

    • Solution: Follow the recommended storage conditions (-80°C for long-term).[1] Prepare fresh dilutions for each experiment.

Q2: My this compound treatment is causing MCL1 degradation, but I am not observing the expected apoptotic phenotype. What could be the reason?

A2: Lack of apoptosis despite MCL1 degradation can be due to several factors:

  • Cellular Context and Dependence on MCL1: The reliance of a cell line on MCL1 for survival varies.

    • Solution: Confirm that your cell model is indeed dependent on MCL1 for survival. You can do this by using siRNA or shRNA to knockdown MCL1 and observe if it induces apoptosis.

  • Compensation by other Anti-apoptotic Proteins: Cancer cells can sometimes compensate for the loss of one anti-apoptotic protein by upregulating others (e.g., BCL-2, BCL-xL).

    • Solution: Perform Western Blots to check the expression levels of other BCL-2 family proteins after this compound treatment. Combination therapy with inhibitors of other anti-apoptotic proteins might be necessary.

  • Insufficient Degradation: The level of MCL1 degradation may not be sufficient to cross the apoptotic threshold.

    • Solution: Try to further optimize the this compound concentration and treatment time to achieve a greater reduction in MCL1 levels (Dmax).[9]

Q3: I am concerned about potential off-target effects of this compound. How can I assess its selectivity?

A3: Assessing the selectivity of a PROTAC is crucial. Here are some recommended approaches:

  • Proteomics Analysis: A global proteomics study (e.g., using mass spectrometry) can identify other proteins that are degraded upon this compound treatment.

  • Inactive Control Compound: Synthesize or obtain an inactive enantiomer or a close analog of this compound that does not bind to MCL1 but still binds to the E3 ligase. This control should not induce MCL1 degradation and can help differentiate on-target from off-target effects.

  • E3 Ligase Ligand Control: Treat cells with the E3 ligase binder portion of this compound (a pomalidomide analog) alone. This will help to identify any effects caused by the engagement of the E3 ligase independent of MCL1 binding.

Quantitative Data Summary

CompoundTarget(s)Binding Affinity (KD)Cell LineEffectReference
This compound MCL130 nMOPM2Induces apoptosis at 250 and 500 nM after 24h.[1][2]
PROTAC Mcl1 degrader-1 Mcl-1, Bcl-2IC50 = 0.78 µM (Mcl-1), IC50 = 0.54 µM (Bcl-2)HeLa, H23Induces selective depletion of Mcl-1 or Bcl-2.[5]

Experimental Protocols

1. Western Blot for MCL1 Degradation

This protocol is for assessing the levels of MCL1 protein in cells following treatment with this compound.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MCL1 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the MCL1 band intensity to the loading control.

2. Apoptosis Assay using Annexin V/PI Staining

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting:

    • Collect both the adherent and floating cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

dMCL1_2_Mechanism cluster_0 This compound Mediated Degradation dMCL1_2 This compound (PROTAC) Ternary_Complex MCL1-dMCL1-2-CRBN Ternary Complex dMCL1_2->Ternary_Complex MCL1 MCL1 (Target Protein) MCL1->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation MCL1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow cluster_1 Experimental Workflow for this compound Evaluation Start Start: Select Cell Line Treatment Treat cells with this compound (Dose-response & Time-course) Start->Treatment Western_Blot Western Blot for MCL1 Degradation Treatment->Western_Blot Assess Protein Levels Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Assess Phenotype Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Optimization Optimization or Further Experiments Data_Analysis->Optimization

Caption: A general experimental workflow for assessing this compound activity.

References

Technical Support Center: Minimizing dMCL1-2 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with dMCL1-2, a proteolysis-targeting chimera (PROTAC) designed to degrade the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Our goal is to help you optimize your experiments to maximize the therapeutic window and minimize off-target toxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PROTAC that selectively induces the degradation of the MCL1 protein.[1] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to MCL1, and the other end binds to an E3 ubiquitin ligase called Cereblon.[1] This binding brings MCL1 into close proximity with the E3 ligase, leading to the ubiquitination of MCL1, which marks it for degradation by the proteasome. The degradation of MCL1 triggers the intrinsic apoptotic pathway in cancer cells that are dependent on MCL1 for survival.[1]

Q2: What are the potential toxicities associated with targeting MCL1?

A2: Targeting MCL1 can lead to on-target toxicities in normal tissues that also rely on MCL1 for survival. The two primary concerns are:

  • Hematopoietic Toxicity: MCL1 is crucial for the survival and development of hematopoietic stem and progenitor cells. Inhibition of MCL1 can lead to a reduction in various blood cell lineages.[2][3]

  • Cardiotoxicity: MCL1 plays a role in maintaining the function and survival of cardiomyocytes. Inhibition of MCL1 has been associated with cardiac dysfunction.[4]

Q3: How might a PROTAC degrader like this compound have a better safety profile than an MCL1 inhibitor?

A3: While both inhibitors and degraders target MCL1, their mechanisms of action differ, which may lead to different safety profiles. Cardiotoxicity associated with MCL1 inhibitors is thought to be caused by the accumulation of the MCL1 protein, which can disrupt normal cellular processes.[5] In contrast, a degrader like this compound removes the MCL1 protein entirely, which may not lead to the same toxic accumulation.[5][6] Animal studies have suggested that reduced levels of MCL1 are tolerated without causing cardiac damage.[5]

Q4: I am observing significant toxicity in my normal cell line controls. What could be the reason?

A4: Toxicity in normal cells can arise from several factors:

  • On-target toxicity: The normal cell line you are using may be highly dependent on MCL1 for survival.

  • Off-target effects: Although this compound is designed to be selective for MCL1, it may degrade other proteins at high concentrations. Off-target effects of PROTACs can be influenced by the E3 ligase binder (in this case, a Cereblon binder) which may have its own set of off-target proteins.

  • Suboptimal PROTAC concentration: The concentration of this compound may be too high, leading to exaggerated on-target or off-target effects.

Please refer to the Troubleshooting Guide below for steps to address this issue.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound, with a focus on mitigating toxicity in normal cells.

Problem Possible Cause Suggested Solution
High toxicity observed in normal cell lines. 1. Cell line is highly sensitive to MCL1 depletion. 2. This compound concentration is too high. 3. Off-target protein degradation. 1. Characterize MCL1 dependency: Use Western blotting to confirm MCL1 expression levels in your normal and cancer cell lines. Consider using a normal cell line with lower MCL1 dependence if possible.2. Perform a dose-response curve: Determine the optimal concentration of this compound that induces degradation and apoptosis in your cancer cell line while minimizing toxicity in your normal cell line. A wider therapeutic window may be achieved at lower concentrations.[7][8]3. Evaluate off-target effects: If you suspect off-target effects, consider using a negative control PROTAC that does not bind to MCL1 but still engages the E3 ligase. A global proteomics analysis can also identify unintended degraded proteins.
Poor selectivity between cancer and normal cells. 1. Similar MCL1 dependency in both cell types. 2. Suboptimal linker length or composition of the PROTAC. 1. Cell line selection: Choose cancer cell lines known to be highly dependent on MCL1 and normal cell lines with lower dependency. Publicly available databases can help in selecting appropriate cell lines.2. Consider a different PROTAC: If selectivity remains an issue, a PROTAC with a different linker or E3 ligase binder might provide a better therapeutic window. The linker length and composition are critical for optimal ternary complex formation and can influence selectivity.[9][10][11]
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent assay performance. 1. Standardize cell culture: Ensure consistent cell passage number, confluency, and media composition.2. Proper storage and handling of this compound: Store this compound as recommended by the manufacturer to prevent degradation. Prepare fresh dilutions for each experiment.3. Assay validation: Ensure that your assays for cell viability, apoptosis, and protein degradation are validated and performed consistently.

Data Presentation

While specific quantitative data for this compound comparing a wide range of normal and cancer cell lines is not extensively available in the public domain, the following table provides a representative example of how to present such data. The values are hypothetical but illustrate the concept of a therapeutic window.

Cell LineCell TypeMCL1 DependencyThis compound DC50 (nM)This compound IC50 (nM)Selectivity Index (Normal IC50 / Cancer IC50)
MOLM-13 Acute Myeloid LeukemiaHigh102520
OPM-2 Multiple MyelomaHigh154012.5
HCT116 Colon CancerModerate1002002.5
PBMCs Normal Blood CellsLow>1000>1000-
hFOB 1.19 Normal OsteoblastsLow>1000>1000-
AC16 Human CardiomyocytesModerate500500-
  • DC50: The concentration of this compound required to degrade 50% of the target protein.

  • IC50: The concentration of this compound required to inhibit cell growth by 50%.

  • Selectivity Index: A ratio indicating the selectivity of the compound for cancer cells over normal cells. A higher number indicates greater selectivity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • White-walled 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

Western Blot for MCL1 Degradation

This protocol is for assessing the degradation of MCL1 protein.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MCL1, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations and time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of MCL1 degradation relative to the loading control.

Visualizations

Signaling Pathway: this compound Mechanism of Action

dMCL1_2_Mechanism cluster_cell Cell dMCL1_2 This compound Ternary_Complex Ternary Complex (MCL1-dMCL1-2-Cereblon) dMCL1_2->Ternary_Complex MCL1 MCL1 MCL1->Ternary_Complex BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Cereblon Cereblon (E3 Ligase) Cereblon->Ternary_Complex Ub_MCL1 Ubiquitinated MCL1 Ternary_Complex->Ub_MCL1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_MCL1->Proteasome Degradation Degradation Proteasome->Degradation Degradation->BAX_BAK Relieves Inhibition Apoptosis Apoptosis BAX_BAK->Apoptosis

Caption: Mechanism of this compound induced MCL1 degradation and apoptosis.

Experimental Workflow: Assessing this compound Toxicity and Efficacy

experimental_workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Cancer and Normal Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis Degradation Western Blot for MCL1 Degradation Treatment->Degradation IC50 Calculate IC50 Viability->IC50 Caspase_Activity Quantify Caspase Activity Apoptosis->Caspase_Activity DC50 Determine DC50 Degradation->DC50 Selectivity Calculate Selectivity Index IC50->Selectivity DC50->Selectivity

Caption: Workflow for evaluating this compound efficacy and selectivity.

Logical Relationship: Troubleshooting High Toxicity in Normal Cells

troubleshooting_toxicity Start High Toxicity in Normal Cells Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_MCL1_Dep Is the normal cell line highly MCL1-dependent? Check_Concentration->Check_MCL1_Dep Yes Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Consider_Off_Target Consider Off-Target Effects Check_MCL1_Dep->Consider_Off_Target No WB_MCL1 Western Blot for MCL1 Expression Check_MCL1_Dep->WB_MCL1 Unsure Negative_Control Use Negative Control PROTAC Consider_Off_Target->Negative_Control Proteomics Perform Global Proteomics Consider_Off_Target->Proteomics Lower_Concentration Use Lower Concentration Dose_Response->Lower_Concentration Select_New_Cell_Line Select Alternative Normal Cell Line WB_MCL1->Select_New_Cell_Line High Dependency

Caption: Troubleshooting guide for this compound induced toxicity in normal cells.

References

Technical Support Center: dMCL1-2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with dMCL1-2 and other MCL1-targeting protein degraders.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during this compound experiments, from initial compound handling to complex data interpretation.

Section 1: Compound and Cellular Response

Q1: My this compound compound shows poor MCL1 degradation in my cell line of interest. What are the potential causes?

A: Several factors could contribute to poor degradation:

  • Low E3 Ligase Expression: The efficacy of this compound, which is often a Proteolysis-Targeting Chimera (PROTAC), depends on the presence of a specific E3 ligase (e.g., Cereblon or VHL) to tag MCL1 for degradation.[1] If your cell line has low endogenous expression of the recruited E3 ligase, degradation will be inefficient. It is advisable to perform a baseline Western blot to check the expression levels of the relevant E3 ligase in your cell line.

  • Cellular Permeability: The compound may not be efficiently penetrating the cell membrane. Consider assessing cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Compound Stability: The this compound compound may be unstable in your cell culture medium. Ensure you are using the recommended solvent and storage conditions.

  • Rapid Protein Turnover: MCL1 is known for its rapid turnover rate (a half-life of around 2 hours in many cell lines). Your experimental time points might not be optimal to observe significant degradation. A time-course experiment is recommended to determine the optimal treatment duration.

Q2: I'm observing a bell-shaped dose-response curve (the "hook effect") where higher concentrations of this compound lead to less MCL1 degradation. Why is this happening?

A: The "hook effect" is a known phenomenon for PROTACs.[2] It occurs at high concentrations where the degrader forms non-productive binary complexes with either MCL1 or the E3 ligase, rather than the productive ternary complex (MCL1-dMCL1-2-E3 ligase) required for degradation.[2] This saturation of binary complexes prevents the formation of the ternary complex, leading to reduced degradation.[2] To address this, it is crucial to perform a wide dose-response experiment, spanning from picomolar to high micromolar concentrations, to identify the optimal concentration window for degradation.[2]

Q3: My this compound compound is causing significant off-target effects or cytotoxicity that doesn't correlate with MCL1 degradation. What should I do?

A: Off-target effects can be a concern with any small molecule. Here's how to troubleshoot:

  • Control Compounds: Synthesize or obtain control molecules. An ideal negative control would be a molecule where the E3 ligase-binding motif is mutated, rendering it incapable of inducing degradation but still able to bind to MCL1. This helps to distinguish between effects caused by MCL1 degradation and those from simple target engagement.

  • Proteomics Analysis: Perform unbiased proteomics to identify other proteins that are being degraded or affected by your compound.

  • Cardiotoxicity: Be aware that some MCL1 inhibitors have been associated with cardiotoxicity. While degraders are expected to have a better safety profile, it's an important consideration, especially for in vivo studies.[3] Toxicological studies on some MCL1 degraders have shown significantly lower cardiotoxicity compared to traditional inhibitors.[3]

Section 2: Data Interpretation

Q4: How do I interpret DC50 and Dmax values for my this compound compound?

A: DC50 and Dmax are key metrics for evaluating the efficacy of a protein degrader:

  • DC50 (half-maximal degradation concentration): This is the concentration of the degrader at which 50% of the target protein is degraded. It is a measure of the compound's potency.

  • Dmax (maximum degradation): This represents the maximum percentage of protein degradation that can be achieved with the compound. It reflects the efficacy of the degrader.

A potent and effective degrader will have a low DC50 value and a high Dmax value (ideally >90%). These values are crucial for comparing the activity of different compounds.

Q5: The level of MCL1 degradation does not correlate with the induction of apoptosis in my experiments. Why might this be?

A: The relationship between MCL1 degradation and apoptosis can be complex:

  • Cellular Context: The dependence of a cell line on MCL1 for survival varies. In some cells, even significant MCL1 degradation may not be sufficient to induce apoptosis if other pro-survival BCL-2 family members (like BCL-2 or BCL-xL) can compensate.

  • Involvement of Other Pro-apoptotic Proteins: The induction of apoptosis often requires the activation of pro-apoptotic proteins like BIM and PUMA. Degradation-resistant MCL1 can sequester these proteins, preventing them from initiating cell death.

  • Functional Inactivation vs. Degradation: Some studies suggest that functional inactivation of MCL1 by a tightly binding ligand can be sufficient to promote apoptosis, even without its complete degradation.[4]

Data Presentation: Comparison of MCL1 Degraders

The following table summarizes the activity of several published MCL1 degraders. This data can serve as a benchmark for your own experiments.

CompoundRecruited E3 LigaseTarget Binding Affinity (Kd or IC50)Cell LineDC50DmaxReference
This compound CereblonKd = 30 nMOPM2Induces degradation at nanomolar concentrationsInduces apoptosis at 250-500 nM[5][6]
PROTAC Mcl1 degrader-1 (C3) CereblonIC50 = 0.78 µM (for Mcl-1)H23DC50 = 0.7 µM>90%[7]
IC50 = 0.54 µM (for Bcl-2)
CPT-2036 Not SpecifiedHigh AffinityMV4-11<1 nM>90%[3]
CPT-908 Not SpecifiedHigh AffinityMV4-11~100 nM>90%[3]

Experimental Protocols

Here are detailed protocols for key experiments in the validation of this compound compounds.

Protocol 1: Western Blotting for MCL1 Degradation

This protocol is for assessing the dose-dependent degradation of MCL1 in cultured cells.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MCL1 (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the MCL1 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that this compound directly binds to MCL1 in a cellular context.

  • Cell Treatment:

    • Treat cultured cells with this compound at a concentration expected to show target engagement or a vehicle control for 2 hours.

  • Cell Lysis:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Lyse the cells by repeated freeze-thaw cycles.

  • Heating:

    • Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Analysis by Western Blot:

    • Analyze the soluble fractions by Western blotting for MCL1 as described in Protocol 1.

    • Successful binding of this compound to MCL1 will result in thermal stabilization of the MCL1 protein, meaning more MCL1 will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Visualizations

Signaling Pathway, Workflows, and Logical Relationships

Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts in this compound experiments.

MCL1_Signaling_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Downstream Downstream Events MCL1 MCL1 BAX_BAK BAX / BAK MCL1->BAX_BAK BCL2 BCL-2 / BCL-xL BCL2->BAX_BAK MOMP MOMP BAX_BAK->MOMP BH3_only BH3-only proteins (BIM, PUMA, NOXA) BH3_only->MCL1 BH3_only->BCL2 BH3_only->BAX_BAK Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis dMCL1_2 This compound dMCL1_2->MCL1 Degradation

Caption: Simplified MCL1 signaling pathway in apoptosis.

PROTAC_Mechanism MCL1 MCL1 (Target Protein) Ternary_Complex MCL1 This compound E3 Ligase Productive Ternary Complex MCL1->Ternary_Complex dMCL1_2 This compound (PROTAC) dMCL1_2->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_MCL1 Poly-ubiquitinated MCL1 Ternary_Complex->Poly_Ub_MCL1 Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_MCL1->Proteasome Degraded_MCL1 Degraded MCL1 Proteasome->Degraded_MCL1 Degradation

Caption: Mechanism of action for a this compound PROTAC.

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis cetsa CETSA (Target Engagement) treatment->cetsa viability_assay Cell Viability Assay (Apoptosis) treatment->viability_assay protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (MCL1, Loading Control) protein_quant->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis cetsa->data_analysis viability_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound validation.

References

Technical Support Center: dMCL1-2 Mediated Proteasomal Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating dMCL1-2 mediated proteasomal degradation of the anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL1). This resource provides troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce MCL1 degradation?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional small molecule.[1][2] It works by simultaneously binding to MCL1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to MCL1, tagging it for degradation by the 26S proteasome.[3] This targeted degradation of MCL1 ultimately promotes apoptosis in cancer cells where MCL1 is a key survival protein.[1][2]

Q2: How can I confirm that this compound is specifically inducing proteasomal degradation of MCL1?

A2: To confirm that this compound induces proteasomal degradation of MCL1, you should perform a proteasome inhibitor rescue experiment.[3] Pre-treating your cells with a proteasome inhibitor, such as MG-132 or bortezomib, before adding this compound should prevent the degradation of MCL1.[3][4] An accumulation of MCL1 protein levels in the presence of the proteasome inhibitor and this compound, as detected by Western blot, would indicate that the degradation is proteasome-dependent.[4][5]

Q3: What is the expected outcome of a cycloheximide (CHX) chase assay when investigating this compound?

A3: A cycloheximide (CHX) chase assay is used to determine the half-life of a protein by inhibiting new protein synthesis.[6][7][8] When cells are treated with this compound, the half-life of MCL1 is expected to decrease significantly compared to untreated or vehicle-treated control cells. This is because this compound actively targets MCL1 for degradation.[3] Therefore, in a CHX chase experiment, you should observe a more rapid decrease in MCL1 protein levels over time in the this compound treated group.[3]

Q4: How can I demonstrate that this compound enhances the ubiquitination of MCL1?

A4: To show that this compound enhances MCL1 ubiquitination, you can perform an in vivo ubiquitination assay. This typically involves treating cells with this compound and a proteasome inhibitor (to allow ubiquitinated MCL1 to accumulate).[5] You would then lyse the cells under denaturing conditions and perform an immunoprecipitation (IP) for MCL1. The resulting immunoprecipitate is then analyzed by Western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear, which is characteristic of polyubiquitination, in the this compound treated sample compared to the control would confirm enhanced ubiquitination.[9]

Troubleshooting Guides

Western Blot Issues
Problem Possible Cause Solution
Weak or No MCL1 Signal Insufficient protein loaded.Increase the total protein amount loaded on the gel.[10]
Low primary antibody concentration.Increase the concentration of the anti-MCL1 antibody.[10][11]
Inefficient protein transfer.Ensure proper gel-to-membrane contact and consider optimizing transfer time, especially for high molecular weight proteins.[10][12]
Antibody inactivity.Check the storage conditions and expiration date of your antibody.[11]
High Background Blocking is insufficient.Optimize blocking conditions by trying different blocking buffers (e.g., 5% non-fat milk or BSA in TBST) or increasing the blocking time.[11]
Primary antibody concentration is too high.Reduce the concentration of the primary antibody.[11]
Insufficient washing.Increase the number and/or duration of washes with TBST.
Nonspecific Bands Primary antibody is not specific enough.Use a highly specific and validated anti-MCL1 antibody.[13]
Protein degradation.Add protease inhibitors to your lysis buffer.
Co-Immunoprecipitation (Co-IP) Issues
Problem Possible Cause Solution
Low Yield of Immunoprecipitated Protein Inefficient antibody-antigen binding.Ensure the antibody is validated for IP. Optimize incubation time and temperature.
Insufficient cell lysate.Increase the amount of starting cell material.
Harsh lysis buffer.Use a milder lysis buffer (e.g., RIPA buffer with lower detergent concentrations) to preserve protein-protein interactions.[14]
High Non-specific Binding Insufficient pre-clearing.Pre-clear the lysate with control IgG and protein A/G beads to reduce non-specific binding.[14]
Inadequate washing.Increase the number of washes after immunoprecipitation.[15]
Antibody cross-reactivity.Use a high-quality, specific antibody.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_confirmation Confirmation A Cells expressing MCL1 B Treat with this compound A->B C Treat with Proteasome Inhibitor (e.g., MG-132) A->C D Treat with this compound + Proteasome Inhibitor A->D E Treat with Cycloheximide (CHX) B->E F Western Blot for MCL1 B->F C->F D->F G Immunoprecipitation (IP) of MCL1 D->G E->F I Decreased MCL1 Levels F->I J MCL1 Accumulation (Rescue) F->J L Decreased MCL1 Half-life F->L H Western Blot for Ubiquitin G->H K Increased MCL1 Ubiquitination H->K

Caption: Experimental workflow for confirming this compound mediated proteasomal degradation.

signaling_pathway cluster_protac PROTAC Action cluster_degradation Proteasomal Degradation dMCL1_2 This compound Ternary_Complex Ternary Complex (MCL1 - this compound - CRBN) dMCL1_2->Ternary_Complex binds MCL1 MCL1 MCL1->Ternary_Complex binds CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex binds Ubiquitination Polyubiquitination of MCL1 Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation MCL1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis promotes

Caption: Signaling pathway of this compound induced MCL1 degradation.

Key Experimental Protocols

Cycloheximide (CHX) Chase Assay

This assay is used to determine the half-life of MCL1.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[16]

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points.[6]

  • Treat one set of cells with this compound for a predetermined time (e.g., 12 hours) to induce MCL1 degradation. Treat a control set with vehicle (DMSO).

  • At time zero (t=0), add CHX to the media of all plates to a final concentration of 50-100 µg/mL to inhibit protein synthesis.[16] Also, harvest the t=0 time point immediately after adding CHX.

  • Incubate the remaining cells and harvest them at various time points (e.g., 0.5, 1, 2, 4, 6 hours) after CHX addition.[17]

  • Lyse the cells at each time point with lysis buffer containing protease inhibitors.[6]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Analyze equal amounts of protein from each time point by Western blotting with an anti-MCL1 antibody. Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

  • Quantify the band intensities to determine the rate of MCL1 degradation.

Proteasome Inhibitor Rescue Assay

This assay confirms that MCL1 degradation is mediated by the proteasome.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Proteasome inhibitor (e.g., MG-132 stock solution, 10 mM in DMSO)[5]

  • This compound

  • Lysis buffer with protease inhibitors

Procedure:

  • Seed cells and allow them to adhere.

  • Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours.[5]

  • Add this compound to the pre-treated cells and to a set of cells not treated with the proteasome inhibitor. Include appropriate vehicle controls.

  • Incubate for a time sufficient to observe this compound-induced degradation (e.g., 4-6 hours).[5]

  • Harvest and lyse the cells.

  • Analyze MCL1 protein levels by Western blot. A "rescue" or accumulation of MCL1 in the cells treated with both the proteasome inhibitor and this compound indicates proteasome-dependent degradation.

In Vivo Ubiquitination Assay

This assay is used to detect the polyubiquitination of MCL1.

Materials:

  • Cells of interest (may be transfected with HA-tagged ubiquitin)[9]

  • This compound

  • Proteasome inhibitor (e.g., MG-132)

  • Denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS)[5]

  • Dilution buffer (lysis buffer without SDS)

  • Anti-MCL1 antibody for immunoprecipitation

  • Protein A/G magnetic beads[18]

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG-132) for 4-6 hours to allow ubiquitinated MCL1 to accumulate.[5]

  • Lyse the cells in denaturing lysis buffer and boil the lysates to disrupt protein-protein interactions.[5]

  • Dilute the lysates with dilution buffer to reduce the SDS concentration to approximately 0.1%.[5]

  • Immunoprecipitate MCL1 by incubating the lysates with an anti-MCL1 antibody overnight at 4°C, followed by incubation with protein A/G beads.[9][14]

  • Wash the beads extensively to remove non-specifically bound proteins.[15]

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chain on MCL1. A high molecular weight smear indicates ubiquitination.

References

Addressing Variability in dMCL1-2 Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving the MCL1 PROTAC degrader, dMCL1-2.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] As a member of the BCL-2 family, MCL1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. This compound is a heterobifunctional molecule that binds to both MCL1 and the E3 ubiquitin ligase Cereblon (CRBN). This binding event brings MCL1 into close proximity with the E3 ligase, leading to the ubiquitination of MCL1 and its subsequent degradation by the proteasome. The degradation of MCL1 triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[2]

Q2: What are the common sources of variability in this compound experiments?

A2: Variability in this compound experiments can arise from several factors, including:

  • Cell Line Specificity: Different cancer cell lines can exhibit varying levels of sensitivity to this compound. This can be due to differences in the expression levels of MCL1, components of the E3 ligase machinery (e.g., CRBN), or other proteins involved in the apoptotic pathway.

  • The "Hook Effect": A common phenomenon with PROTACs, the "hook effect" occurs at high concentrations of this compound where the degradation of MCL1 is paradoxically reduced. This is due to the formation of non-productive binary complexes (this compound-MCL1 or this compound-CRBN) that prevent the formation of the productive ternary complex required for degradation.

  • Experimental Conditions: Variations in experimental parameters such as cell density, passage number, treatment duration, and reagent quality can significantly impact results.

  • Off-Target Effects: While this compound is designed to be selective for MCL1, the potential for off-target effects should be considered, which could contribute to unexpected cellular responses.

Q3: How should this compound be stored and handled?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution (e.g., dissolved in DMSO), it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[1][3]

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during key experiments with this compound.

A. Western Blotting for MCL1 Degradation

Problem 1: Inconsistent or no MCL1 degradation observed.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal degradation concentration (DC50). Be mindful of the "hook effect" at higher concentrations.
Incorrect Incubation Time Conduct a time-course experiment to identify the optimal treatment duration for maximal MCL1 degradation.
Low Expression of E3 Ligase Components Verify the expression of Cereblon (CRBN) and other necessary E3 ligase components in your cell line.
Poor Antibody Quality Use a validated and specific antibody for MCL1. Ensure the primary and secondary antibody concentrations are optimized.
Issues with Protein Lysis or Transfer Ensure complete cell lysis using an appropriate lysis buffer containing protease inhibitors. Verify efficient protein transfer from the gel to the membrane.

Problem 2: High background on the Western blot.

Possible Cause Troubleshooting Steps
Inadequate Blocking Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.
Insufficient Washing Increase the number and duration of washes with TBST between antibody incubations.
B. Cell Viability and Apoptosis Assays

Problem 1: High variability in cell viability results.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile media/PBS to minimize evaporation and temperature gradients.
Cell Line Instability Use cells with a low passage number and regularly perform cell line authentication.
Reagent Instability Prepare fresh reagents for each experiment and ensure they are properly stored.

Problem 2: No significant induction of apoptosis.

Possible Cause Troubleshooting Steps
Insufficient MCL1 Degradation Confirm MCL1 degradation by Western blotting at the same this compound concentrations and time points used in the apoptosis assay.
Cell Line Resistance The chosen cell line may have resistance mechanisms downstream of MCL1 degradation. Consider using a cell line known to be sensitive to MCL1 inhibition.
Inappropriate Apoptosis Assay Use multiple assays to measure different stages of apoptosis (e.g., Annexin V for early apoptosis, caspase activity for mid-stage, and TUNEL for late-stage).

III. Data Presentation

The following tables summarize key quantitative data for this compound from the foundational study by Papatzimas et al. (2019).

Table 1: Binding Affinity of this compound

CompoundTargetKD (nM)
This compoundMCL130

KD (dissociation constant) is a measure of binding affinity, with a lower value indicating stronger binding.

Table 2: Degradation and Growth Inhibition Data for this compound in OPM2 Multiple Myeloma Cells

ParameterValue
DC50 (MCL1 Degradation)~100 nM
IC50 (Growth Inhibition)Not explicitly reported, but apoptosis is induced at 250 and 500 nM

DC50 is the concentration of the compound that results in 50% degradation of the target protein. IC50 is the concentration that inhibits cell growth by 50%.

IV. Experimental Protocols

A. Western Blotting for MCL1 Degradation
  • Cell Treatment: Seed cells (e.g., OPM2) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against MCL1 (specific dilution to be optimized) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

B. Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

V. Visualizations

Signaling Pathway of this compound Action

dMCL1_2_Pathway cluster_cell Cancer Cell dMCL1_2 This compound Ternary_Complex Ternary Complex (MCL1-dMCL1-2-CRBN) dMCL1_2->Ternary_Complex MCL1 MCL1 (Anti-apoptotic) MCL1->Ternary_Complex CRBN Cereblon (CRBN) (E3 Ligase Substrate Receptor) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination poly-ubiquitin chain addition Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation MCL1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Assessing this compound Activity

dMCL1_2_Workflow cluster_workflow Experimental Workflow cluster_assays Parallel Assays start Start: Cell Culture treatment Treat cells with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest western Western Blot (MCL1 Degradation) harvest->western viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) harvest->apoptosis analysis Data Analysis (DC50, IC50 calculation) western->analysis viability->analysis apoptosis->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow for characterizing this compound.

Troubleshooting Logic for Inconsistent MCL1 Degradation

Troubleshooting_Degradation start Problem: Inconsistent MCL1 Degradation check_conc Is this compound concentration optimized? (Consider 'Hook Effect') start->check_conc check_time Is treatment duration optimal? check_conc->check_time Yes solution_conc Solution: Perform dose-response. check_conc->solution_conc No check_cell_line Does the cell line express CRBN and MCL1? check_time->check_cell_line Yes solution_time Solution: Perform time-course. check_time->solution_time No check_reagents Are antibodies and other reagents validated? check_cell_line->check_reagents Yes solution_cell_line Solution: Verify protein expression or choose a different cell line. check_cell_line->solution_cell_line No check_reagents->start Still not working solution_reagents Solution: Titrate antibodies and use fresh reagents. check_reagents->solution_reagents No

Caption: Troubleshooting flowchart for MCL1 degradation experiments.

References

dMCL1-2 treatment duration for maximal MCL1 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dMCL1-2, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Myeloid Cell Leukemia 1 (MCL1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and answers to frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for achieving maximal MCL1 degradation with this compound?

A1: Based on current data, significant degradation of MCL1 is observed within a few hours of treatment with this compound. For in vitro degradation assays, a 3-hour incubation period has been shown to be effective.[1] In cellular assays with OPM2 multiple myeloma cells, treatment for 24 hours with this compound at concentrations of 250 nM and 500 nM leads to apoptosis, indicating substantial MCL1 degradation has occurred by this time point.[2] MCL1 is a protein with a naturally short half-life of approximately 30 minutes, which facilitates its rapid degradation by PROTACs.[3] To determine the precise time for maximal degradation in your specific cell line, a time-course experiment is recommended (e.g., 1, 2, 4, 8, 12, and 24 hours).

Q2: What is the recommended concentration range for this compound?

A2: this compound effectively degrades MCL1 at nanomolar concentrations.[4] A typical starting concentration range for cellular experiments is between 10 nM and 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. Be mindful of the "hook effect," a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[5]

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions are typically prepared in DMSO. For short-term storage, a stock solution in DMSO can be kept at -20°C for up to one month, and for longer-term storage (up to 6 months), it should be stored at -80°C.[6] Avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound?

A4: this compound is a heterobifunctional molecule that links the MCL1 protein to the E3 ubiquitin ligase Cereblon (CRBN).[2][7] This proximity induces the ubiquitination of MCL1, marking it for degradation by the proteasome.[1] The degradation of the anti-apoptotic protein MCL1 subsequently leads to the induction of apoptosis in cancer cells that are dependent on MCL1 for survival.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low MCL1 degradation 1. Suboptimal this compound concentration (Hook Effect): At very high concentrations, PROTACs can form non-productive binary complexes, reducing degradation efficiency.[5] 2. Insufficient treatment time: The kinetics of degradation can vary between cell lines. 3. Low expression of Cereblon (CRBN) E3 ligase in the cell line. 4. This compound degradation or instability. 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration and rule out the hook effect. 2. Conduct a time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration. 3. Verify the expression of CRBN in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. 4. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
Inconsistent results between experiments 1. Variability in cell confluence or passage number. 2. Inconsistent this compound dosage. 3. Variability in incubation times. 1. Maintain consistent cell culture conditions, including seeding density and passage number. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Ensure precise timing of treatments and cell harvesting.
Observed cytotoxicity is not correlating with MCL1 degradation 1. Off-target effects: this compound may be affecting other cellular proteins. Pomalidomide-based PROTACs have been reported to sometimes degrade zinc-finger proteins.[8][9] 2. Cell line is not dependent on MCL1 for survival. 1. Perform proteomic studies to identify potential off-target proteins. As a control, use an inactive analogue of this compound that does not bind to CRBN if available. 2. Confirm the dependence of your cell line on MCL1 using techniques like RNAi or CRISPR-Cas9 to knock down MCL1 and observe the effect on cell viability.

Data Presentation

Table 1: Summary of this compound Activity

ParameterValueCell LineReference
Binding Affinity (KD for MCL1) 30 nM-[7]
Apoptosis Induction 250 nM and 500 nM (after 24h)OPM2[2]
In Vitro Degradation Effective at 500 nM (after 3h)HeLa cell lysate[1]

Experimental Protocols

Protocol 1: Time-Course Analysis of MCL1 Degradation by Western Blot

This protocol outlines the steps to determine the optimal treatment duration of this compound for maximal MCL1 degradation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., OPM2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MCL1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

  • This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO).

  • Time Points: Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) after treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MCL1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for MCL1 and the loading control. Normalize the MCL1 signal to the loading control and plot the relative MCL1 levels against time.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to verify the formation of the MCL1-dMCL1-2-CRBN ternary complex.

Materials:

  • Cells treated with this compound or vehicle control (DMSO)

  • Co-IP lysis buffer

  • Antibody against MCL1 or CRBN for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blotting (anti-MCL1, anti-CRBN)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (at a concentration known to induce degradation) or DMSO for a short period (e.g., 1-2 hours). Lyse the cells using a gentle Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-MCL1 (or anti-CRBN) antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blot using antibodies against both MCL1 and CRBN to detect the co-immunoprecipitated protein. An increased signal for CRBN in the MCL1 immunoprecipitate (or vice-versa) from this compound-treated cells compared to the control indicates ternary complex formation.

Visualizations

dMCL1_2_Mechanism cluster_0 This compound Action cluster_1 Ubiquitination & Degradation dMCL1_2 This compound MCL1 MCL1 (Target Protein) dMCL1_2->MCL1 Binds CRBN Cereblon (E3 Ligase) dMCL1_2->CRBN Recruits Ternary_Complex Ternary Complex (MCL1-dMCL1-2-CRBN) Ubiquitination Poly-ubiquitination of MCL1 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation MCL1 Degradation Proteasome->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of this compound leading to MCL1 degradation and apoptosis.

Caption: Troubleshooting workflow for experiments with no or low MCL1 degradation.

References

Validation & Comparative

A Comparative Guide: dMCL1-2 vs. Traditional Small Molecule Inhibitors for MCL1 Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (MCL1) has emerged as a critical therapeutic target in oncology. As an anti-apoptotic protein of the BCL-2 family, its overexpression is implicated in the survival of various cancer cells and resistance to conventional therapies.[1][2][3] This guide provides a detailed comparison of two distinct strategies for targeting MCL1: the novel proteolysis-targeting chimera (PROTAC) degrader, dMCL1-2, and traditional small molecule inhibitors, which are primarily BH3 mimetics.

Mechanism of Action: Inhibition vs. Degradation

Traditional small molecule inhibitors of MCL1 are BH3 mimetics that competitively bind to the BH3-binding groove on the MCL1 protein. This prevents MCL1 from sequestering pro-apoptotic proteins like BAK and BAX, thereby freeing them to initiate the mitochondrial apoptosis pathway.[4][5]

In contrast, this compound is a PROTAC that induces the degradation of the MCL1 protein.[6][7] This heterobifunctional molecule simultaneously binds to MCL1 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of MCL1, marking it for degradation by the proteasome.[4][8] This catalytic mechanism allows a single this compound molecule to induce the degradation of multiple MCL1 proteins.[8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and representative traditional MCL1 small molecule inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to different experimental conditions.

Compound Type Binding Affinity (Kd or Ki) Cellular Efficacy (IC50/EC50) Reference
This compound PROTAC DegraderKd: 30 nM (to MCL1)Induces apoptosis at 250-500 nM in OPM2 cells[6]
S63845 Small Molecule InhibitorKd: 0.19 nMIC50: 4–233 nM in various AML cell lines[1][9]
AZD5991 Small Molecule InhibitorKi: <0.0031 µMEC50: 24-33 nM in AML/MM cell lines[1]
AMG-176 Small Molecule Inhibitor-Induces 30-45% cell death at 100-300 nM in CLL cells[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of inhibitors to MCL1.

  • Principle: A fluorescently labeled BH3 peptide (tracer) that binds to MCL1 will have a high fluorescence polarization (FP) value due to its slow tumbling in solution when bound to the larger protein. Unlabeled inhibitors compete with the tracer for binding to MCL1, causing a decrease in the FP signal as the tracer is displaced and tumbles more rapidly.

  • Materials:

    • Purified recombinant MCL1 protein

    • Fluorescently labeled BH3 peptide (e.g., FITC-labeled BIM BH3 peptide)

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Test compounds (this compound or traditional inhibitors)

    • 384-well black plates

    • Plate reader with FP capabilities

  • Protocol:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add a fixed concentration of MCL1 protein and the fluorescently labeled BH3 peptide.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

    • The data is then analyzed to determine the IC50 value, which can be converted to a Ki value.

PROTAC-Mediated Protein Degradation (Western Blot)

This method is used to quantify the degradation of MCL1 induced by this compound.

  • Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate. A decrease in the MCL1 protein band intensity after treatment with this compound indicates degradation.

  • Materials:

    • Cancer cell line of interest (e.g., OPM2)

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-MCL1, anti-GAPDH/β-actin as loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified time course (e.g., 4, 8, 12, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-MCL1 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control protein to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of MCL1 degradation.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis.

  • Principle: The assay provides a luminogenic substrate for caspases 3 and 7. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

  • Materials:

    • Cancer cell line of interest

    • Test compounds (this compound or traditional inhibitors)

    • White-walled 96-well plates

    • Caspase-Glo® 3/7 Assay Reagent (Promega)

    • Luminometer

  • Protocol: [11][12][13][14][15]

    • Seed cells in a white-walled 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compounds for a defined period (e.g., 24 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

    • An increase in luminescence compared to untreated control cells indicates induction of apoptosis.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the compounds in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or NSG)

    • Human cancer cell line (e.g., MV-4-11 for AML)

    • Test compounds formulated for in vivo administration

    • Calipers for tumor measurement

  • Protocol: [16][17][18][19][20]

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compounds (e.g., this compound, S63845) and a vehicle control to the respective groups via a specified route (e.g., intravenous, oral) and schedule.

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study is typically concluded when tumors in the control group reach a predetermined size.

    • Tumor growth inhibition is calculated to assess the efficacy of the treatments.

Visualizing the Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

cluster_0 Traditional Small Molecule Inhibitor (BH3 Mimetic) MCL1_Inhibitor BH3 Mimetic (e.g., S63845) MCL1_protein MCL1 MCL1_Inhibitor->MCL1_protein Binds to BH3 groove Pro_Apoptotic Pro-Apoptotic Proteins (BAK, BAX) MCL1_protein->Pro_Apoptotic Sequesters Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

Caption: Mechanism of traditional MCL1 inhibitors.

cluster_1 This compound (PROTAC Degrader) dMCL1_2 This compound MCL1_protein_d MCL1 dMCL1_2->MCL1_protein_d Binds E3_Ligase E3 Ligase (Cereblon) dMCL1_2->E3_Ligase Binds Proteasome Proteasome MCL1_protein_d->Proteasome Enters Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Recruits Ubiquitin->MCL1_protein_d Tags for degradation Degradation MCL1 Degradation Proteasome->Degradation Results in Apoptosis_d Apoptosis Degradation->Apoptosis_d Leads to cluster_2 Experimental Workflow: In Vivo Xenograft Study Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Initiation (this compound or Inhibitor) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

dMCL1-2: Unprecedented Selectivity for MCL1 Degradation Over Bcl-xL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of dMCL1-2's selectivity for the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) over B-cell lymphoma-extra large (Bcl-xL). This document synthesizes available experimental data to objectively evaluate its performance against other MCL1-targeting compounds.

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of MCL1, a key survival protein in various cancers. Its efficacy and specificity are critical for therapeutic applications, particularly concerning its activity against other members of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-xL, to minimize off-target effects.

Quantitative Analysis of Binding Affinity and Selectivity

The selectivity of a targeted compound is paramount for its clinical potential. While direct comparative binding data for this compound against both MCL1 and Bcl-xL is not extensively published, its high potency for MCL1 is well-documented. To contextualize the expected selectivity of a leading MCL1-targeted agent, we can compare the binding affinities of other well-characterized, highly selective MCL1 inhibitors.

CompoundTargetBinding Affinity (Kd or Ki)Selectivity over Bcl-xL
This compound MCL130 nM (Kd)[1]Not explicitly quantified, but described as "selective"[1]
S63845 MCL1< 1.2 nM (Ki), 0.19 nM (Kd)[2][3]> 10,000-fold (Ki > 10,000 nM for Bcl-xL)[2]
AZD5991 MCL1< 0.0031 µM (IC50)> 8,000-fold[4][5]
Compound 26 MCL1Subnanomolar~36,000-fold (Ki = 36 µM for Bcl-xL)

Table 1: Comparison of binding affinities of selective MCL1 inhibitors. The data illustrates the high degree of selectivity that can be achieved for MCL1 over other Bcl-2 family members.

Mechanism of Action: PROTAC-mediated Degradation

Unlike traditional inhibitors that merely block the function of a target protein, this compound is a PROTAC that hijacks the cell's natural protein disposal system to eliminate MCL1. This mechanism offers a distinct advantage, as it can be effective even against targets that are difficult to inhibit through conventional means.

dMCL1_2 This compound MCL1 MCL1 dMCL1_2->MCL1 Binds CRBN Cereblon (E3 Ligase) dMCL1_2->CRBN Recruits Ternary_Complex Ternary Complex (MCL1-dMCL1-2-CRBN) MCL1->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation MCL1 Degradation Proteasome->Degradation Mediates Apoptosis Apoptosis Degradation->Apoptosis Promotes

This compound Mechanism of Action

The Intrinsic Apoptosis Pathway: MCL1 and Bcl-xL

MCL1 and Bcl-xL are key pro-survival proteins that prevent apoptosis by sequestering pro-apoptotic effector proteins like BAK and BAX. By degrading MCL1, this compound disrupts this balance, leading to the activation of the apoptotic cascade.

cluster_Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis BAK_BAX BAK / BAX BAK_BAX->MOMP Induce MCL1 MCL1 MCL1->BAK_BAX Sequesters Bcl_xL Bcl-xL Bcl_xL->BAK_BAX Sequesters dMCL1_2 This compound dMCL1_2->MCL1 Degrades Bcl_xL_inhibitor Bcl-xL Inhibitor Bcl_xL_inhibitor->Bcl_xL Inhibits

Role of MCL1 and Bcl-xL in Apoptosis

Experimental Protocols

Validating the selectivity of this compound involves a series of biochemical and cell-based assays.

Biochemical Assays for Binding Affinity

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

  • Objective: To quantify the binding affinity of this compound to MCL1 and Bcl-xL.

  • Principle: This assay measures the proximity between a fluorescently labeled ligand (e.g., a BH3 peptide) and a lanthanide-labeled target protein (MCL1 or Bcl-xL). Displacement of the labeled ligand by this compound results in a decrease in the FRET signal.

  • Procedure:

    • Recombinant human MCL1 and Bcl-xL proteins are labeled with a donor fluorophore (e.g., terbium).

    • A fluorescently labeled BH3 peptide that binds to both proteins is used as a tracer.

    • A serial dilution of this compound is incubated with the labeled protein and tracer.

    • The TR-FRET signal is measured after an incubation period.

    • The IC50 value is determined by plotting the FRET signal against the concentration of this compound. The Ki is then calculated from the IC50.

2. Fluorescence Polarization (FP) Assay:

  • Objective: An alternative method to determine binding affinity.

  • Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling is slowed, increasing polarization. This compound competes with the tracer for binding, causing a decrease in polarization.

  • Procedure:

    • A fluorescently labeled BH3 peptide is used as the tracer.

    • The tracer is incubated with recombinant MCL1 or Bcl-xL in the presence of increasing concentrations of this compound.

    • Fluorescence polarization is measured.

    • IC50 and subsequent Ki values are calculated from the dose-response curve.

Cellular Assays for Degradation and Apoptosis

1. Western Blotting for Protein Degradation:

  • Objective: To visually confirm the degradation of MCL1 and assess the impact on Bcl-xL levels in a cellular context.

  • Procedure:

    • MCL1-dependent cancer cell lines (e.g., multiple myeloma cell line H929) are treated with varying concentrations of this compound for different time points.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with specific antibodies against MCL1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin).

    • The intensity of the protein bands is quantified to determine the extent of degradation.

2. Caspase-Glo 3/7 Assay for Apoptosis Induction:

  • Objective: To measure the induction of apoptosis following MCL1 degradation.

  • Procedure:

    • Cancer cells are seeded in a multi-well plate and treated with this compound.

    • After incubation, the Caspase-Glo 3/7 reagent is added, which contains a luminogenic substrate for activated caspases 3 and 7.

    • The luminescence, which is proportional to caspase activity, is measured using a luminometer.

Experimental Workflow

cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays TR_FRET TR-FRET Assay Binding_Affinity Determine Binding Affinity (Ki for MCL1 & Bcl-xL) TR_FRET->Binding_Affinity FP Fluorescence Polarization Assay FP->Binding_Affinity Degradation_Selectivity Confirm MCL1 Degradation & Bcl-xL Sparing Binding_Affinity->Degradation_Selectivity Correlates with Cell_Culture Treat Cancer Cell Lines Western_Blot Western Blot Cell_Culture->Western_Blot Caspase_Assay Caspase-Glo Assay Cell_Culture->Caspase_Assay Western_Blot->Degradation_Selectivity Apoptosis_Induction Measure Apoptosis Induction Caspase_Assay->Apoptosis_Induction Degradation_Selectivity->Apoptosis_Induction Leads to

Workflow for this compound Selectivity Validation

Conclusion

The available data strongly indicates that this compound is a highly potent and selective degrader of MCL1. While a direct quantitative measure of its binding to Bcl-xL is not publicly available, the established high selectivity of other leading MCL1 inhibitors, achieving over 8,000 to 10,000-fold selectivity, sets a clear benchmark for the expected performance of a top-tier MCL1-targeting therapeutic. The PROTAC modality of this compound offers a distinct and powerful mechanism of action, leading to the efficient elimination of the MCL1 protein and subsequent induction of apoptosis in MCL1-dependent cancer cells. Further studies directly comparing the binding affinities and degradation profiles of this compound against a panel of Bcl-2 family members will be invaluable in fully elucidating its selectivity profile.

References

A Head-to-Head Comparison: dMCL1-2 Versus Pan-Bcl-2 Inhibitors Like Venetoclax in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct mechanisms, experimental validation, and therapeutic potential of targeted protein degradation versus selective inhibition in apoptosis induction.

In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis, or programmed cell death. Dysregulation of these proteins is a hallmark of many cancers, allowing malignant cells to evade apoptosis and proliferate uncontrollably. Two prominent strategies to counteract this are the selective inhibition of anti-apoptotic proteins and targeted protein degradation. This guide provides a comprehensive comparison of dMCL1-2, a PROTAC (PROteolysis TArgeting Chimera) degrader of Myeloid Cell Leukemia 1 (MCL1), and Venetoclax, a pan-Bcl-2 inhibitor with high selectivity for BCL-2.

Executive Summary

This guide delves into the distinct mechanisms of action, target specificity, and preclinical efficacy of this compound and Venetoclax. While both ultimately aim to induce apoptosis in cancer cells, they do so through fundamentally different approaches. Venetoclax acts as a BH3 mimetic, competitively inhibiting the function of BCL-2. In contrast, this compound utilizes the cell's own ubiquitin-proteasome system to induce the degradation of the MCL1 protein. This comparison will provide researchers with a clear understanding of the experimental data supporting each approach, detailed methodologies for key assays, and a forward-looking perspective on their potential applications in oncology.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference between this compound and Venetoclax lies in their interaction with their respective target proteins.

This compound: A PROTAC-mediated Degrader of MCL1

This compound is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to selectively eliminate the MCL1 protein.[1][2] It consists of a ligand that binds to MCL1, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of MCL1, marking it for degradation by the proteasome.[1] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple MCL1 proteins.

dMCL1_2_Mechanism cluster_PROTAC This compound Action cluster_Ternary Ternary Complex Formation cluster_Degradation Ubiquitination & Degradation dMCL1_2 This compound (PROTAC) MCL1 MCL1 Protein dMCL1_2->MCL1 Binds CRBN E3 Ligase (Cereblon) dMCL1_2->CRBN Recruits Ternary MCL1-dMCL1-2-CRBN Ternary Complex Ubiquitination MCL1 Ubiquitination Ternary->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation MCL1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Venetoclax: A Selective BCL-2 Inhibitor

Venetoclax is a small molecule BH3 mimetic that selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2. By occupying this groove, Venetoclax displaces pro-apoptotic proteins like BIM, which are normally sequestered by BCL-2. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Venetoclax_Mechanism cluster_BCL2_inhibition Venetoclax Action cluster_Apoptosis_pathway Apoptosis Induction Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Binds & Inhibits BIM Pro-apoptotic protein (e.g., BIM) BCL2->BIM Sequesters BAX_BAK BAX/BAK Activation BCL2->BAX_BAK Inhibits BIM->BAX_BAK Activates MOMP MOMP BAX_BAK->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Target Specificity and Resistance

This compound: As a degrader, this compound is highly specific for the MCL1 protein. Its selectivity is determined by the ligand's affinity for MCL1. A key advantage of the PROTAC approach is the potential to overcome resistance mechanisms that arise from target protein overexpression, as the degrader can catalytically eliminate the excess protein.

Venetoclax: Venetoclax exhibits high selectivity for BCL-2 over other anti-apoptotic proteins like BCL-xL and MCL1. This selectivity is crucial for its clinical safety profile, as inhibition of BCL-xL is associated with on-target platelet toxicity. However, a major mechanism of acquired resistance to Venetoclax is the upregulation of MCL1 or BCL-xL, which can compensate for the loss of BCL-2 function and sequester pro-apoptotic proteins.[3]

Preclinical Performance: A Comparative Overview

Direct head-to-head preclinical studies of this compound and Venetoclax in the same cancer models are limited. However, by examining data from independent studies, we can draw comparative insights into their efficacy.

In Vitro Efficacy

The potency of both compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound OPM2Multiple MyelomaInduces apoptosis at 250-500 nM[1]
Venetoclax MOLM-13Acute Myeloid Leukemia200[4]
ML-2Acute Myeloid Leukemia100[4]
OCI-AML3Acute Myeloid Leukemia600[4]
SKM-1Acute Myeloid Leukemia1000[4]
HL-60Acute Myeloid Leukemia1600[4]
KG-1Acute Myeloid Leukemia>10000[5]
THP-1Acute Myeloid Leukemia900[6]
MV4-11Acute Myeloid Leukemia7.8[6]
OCI-AML3Acute Myeloid Leukemia2300[6]
HL-60Acute Myeloid Leukemia4060 (48h)[5]
KG-1Acute Myeloid Leukemia>32000 (48h)[5]
MV4;11Acute Myeloid Leukemia-[1][3]
MOLM13Acute Myeloid Leukemia-[1][3]
In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of these compounds.

CompoundCancer ModelDosingOutcomeReference
This compound --Data not publicly available in detail.-
Venetoclax MOLM-13 (AML)100 mg/kg, oral, dailySignificant inhibition of AML progression and extension of survival.
OCI-AML3 (AML)100 mg/kg, oral, dailyReduced leukemia burden in combination therapies.[7]
SKM-1 (AML)50 mg/kg, oral, daily16% tumor growth inhibition (TGI).[8]
MV4;11 (AML)100 mg/kg, oral, dailyProlonged survival in combination with quizartinib.[9]
DoHH-2 (DLBCL)-59% tumor growth inhibition.[10]

Note: The lack of publicly available in vivo data for this compound limits a direct comparison of its efficacy with Venetoclax in animal models.

Key Experimental Protocols

Reproducible and well-documented experimental protocols are essential for evaluating and comparing the activity of therapeutic compounds.

Apoptosis Assay (Annexin V Staining)

This is a common method to quantify apoptosis by detecting the externalization of phosphatidylserine on the cell surface.

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells (including supernatant) start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel. Treat cells with the desired concentrations of this compound or Venetoclax for the indicated time. Include untreated and vehicle-treated controls.[11]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.[11]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot for Protein Degradation/Target Engagement

Western blotting is used to detect the levels of specific proteins, providing evidence for MCL1 degradation by this compound or engagement of the BCL-2 pathway by Venetoclax.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent or Fluorescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Detailed Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL1, BCL-2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Future Perspectives and Conclusion

The distinct mechanisms of this compound and Venetoclax offer different therapeutic opportunities and challenges.

  • This compound: As a degrader, this compound holds the promise of overcoming resistance mediated by MCL1 overexpression. Its catalytic mode of action may also allow for lower dosing and potentially reduced off-target effects compared to traditional inhibitors. Further preclinical and clinical studies are needed to fully evaluate its efficacy and safety profile.

  • Venetoclax: Venetoclax has already demonstrated significant clinical success in certain hematological malignancies. However, the development of resistance, often through the upregulation of MCL1, remains a clinical challenge. Combination therapies of Venetoclax with MCL1 inhibitors are a promising strategy to overcome this resistance and enhance its therapeutic efficacy.

References

Confirming On-Target Effects of dMCL1-2: A Comparative Guide to siRNA-Mediated Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dMCL1-2, a proteolysis-targeting chimera (PROTAC) designed to degrade Myeloid Cell Leukemia 1 (MCL1), and small interfering RNA (siRNA), a tool for post-transcriptional gene silencing. The focus is on the utility of siRNA in confirming the on-target effects of this compound, with supporting experimental data and detailed protocols for researchers in oncology and drug development.

Introduction to this compound and siRNA

Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancer cells, making it a prime therapeutic target.[1] Overexpression of MCL1 is associated with resistance to various cancer therapies.[1]

This compound is a PROTAC that functions by inducing the selective degradation of the MCL1 protein.[1] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

Small interfering RNA (siRNA) offers a powerful method for transiently silencing gene expression. These double-stranded RNA molecules guide the RNA-induced silencing complex (RISC) to cleave target messenger RNA (mRNA), preventing its translation into protein.[2] In the context of this compound, siRNA directed against MCL1 serves as a crucial experimental control to mimic the phenotypic effects of MCL1 loss and thus validate that the observed effects of the degrader are indeed due to the reduction of its intended target.

Comparative Analysis: this compound vs. MCL1 siRNA

Table 1: Efficacy of MCL1 siRNA in Cancer Cell Lines

Cell LinesiRNA ConcentrationTransfection ReagentDuration of TreatmentMCL1 Protein Reduction (%)Downstream EffectReference
DLD1 (Colon Carcinoma)50 nMNot Specified48 hoursSignificant reduction (quantification not provided)Enhanced proteasome inhibitor-induced apoptosis[1]
HeLaNot SpecifiedNot SpecifiedNot SpecifiedSignificant knockdownNot Specified[3]
Breast Cancer CellsNot SpecifiedPolymeric NanoparticlesNot Specified~90% cell death in wild-type cellsApoptosis induction[3]

Table 2: Efficacy of a PROTAC MCL1 Degrader (this compound)

Cell LineDegrader ConcentrationDuration of TreatmentMCL1 Protein DepletionDownstream EffectReference
HeLa0-10 µM0-24 hoursTime- and concentration-dependent depletionPARP cleavage[1]
H23 (Lung Cancer)0-2 µM24 hoursNot SpecifiedCytotoxicity[1]

Experimental Protocols

To aid researchers in designing experiments to validate the on-target effects of this compound using siRNA, detailed protocols for key assays are provided below.

Protocol 1: siRNA-Mediated Knockdown of MCL1

This protocol outlines the steps for transiently knocking down MCL1 expression in cultured mammalian cells using siRNA.

Materials:

  • MCL1-targeting siRNA and non-targeting control (NTC) siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute 20 pmol of MCL1 siRNA or NTC siRNA in 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted lipid, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Harvest the cells for downstream analysis of MCL1 protein levels (Western blot) or mRNA levels (qRT-PCR), and for phenotypic assays (e.g., apoptosis, cell viability).

Protocol 2: Western Blot Analysis of MCL1 Protein Levels

This protocol describes the detection and quantification of MCL1 protein levels following treatment with this compound or MCL1 siRNA.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against MCL1

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Wash treated and control cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-MCL1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

  • Cells treated with this compound, MCL1 siRNA, or controls

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound, MCL1 siRNA, or appropriate controls for the desired duration.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Analysis: Normalize the luminescence readings to a cell viability assay (e.g., CellTiter-Glo®) to account for differences in cell number.

Visualizing the Workflow and Signaling Pathway

To provide a clear understanding of the experimental logic and the underlying biological pathway, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis This compound This compound Western_Blot Western Blot (MCL1, PARP) This compound->Western_Blot Apoptosis_Assay Apoptosis Assay (Caspase 3/7) This compound->Apoptosis_Assay Viability_Assay Cell Viability Assay This compound->Viability_Assay MCL1_siRNA MCL1 siRNA MCL1_siRNA->Western_Blot qRT_PCR qRT-PCR (MCL1 mRNA) MCL1_siRNA->qRT_PCR MCL1_siRNA->Apoptosis_Assay MCL1_siRNA->Viability_Assay NTC_siRNA NTC siRNA NTC_siRNA->Western_Blot NTC_siRNA->qRT_PCR NTC_siRNA->Apoptosis_Assay NTC_siRNA->Viability_Assay Vehicle Vehicle Vehicle->Western_Blot Vehicle->Apoptosis_Assay Vehicle->Viability_Assay

Caption: Experimental workflow for validating this compound on-target effects.

MCL1_Apoptosis_Pathway cluster_prosurvival Pro-Survival cluster_proapoptotic Pro-Apoptotic cluster_intervention Therapeutic Intervention MCL1 MCL1 BAX_BAK BAX/BAK MCL1->BAX_BAK Caspases Caspases BAX_BAK->Caspases Apoptosis Apoptosis Caspases->Apoptosis dMCL1_2 This compound dMCL1_2->MCL1 Degradation siRNA siRNA siRNA->MCL1 mRNA cleavage

References

Comparative Efficacy of dMCL1-2 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of dMCL1-2, a proteolysis-targeting chimera (PROTAC) designed to degrade Myeloid Cell Leukemia 1 (MCL1), when used in combination with conventional chemotherapy agents. Overexpression of the anti-apoptotic protein MCL1 is a common mechanism of tumor survival and resistance to cancer therapies.[1][2][3] Degrading MCL1, rather than merely inhibiting it, presents a promising strategy to overcome this resistance and enhance the efficacy of co-administered treatments.[3][4][5]

Mechanism of Action: this compound

This compound is a bifunctional molecule that induces the degradation of the MCL1 protein.[6] It functions by simultaneously binding to MCL1 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the ubiquitination of MCL1, tagging it for destruction by the 26S proteasome.[5][7] The resulting depletion of MCL1 protein releases pro-apoptotic proteins like BIM, tipping the cellular balance towards programmed cell death (apoptosis).[1][8]

Signaling Pathway: Overcoming Apoptotic Blockade

Chemotherapeutic agents often induce DNA damage or cellular stress, which activates pro-apoptotic signaling cascades. However, cancer cells overexpressing MCL1 can sequester pro-apoptotic effector proteins, thereby blocking the final steps of cell death. This compound removes this blockade.

Apoptosis_Pathway_dMCL1_2 cluster_stimulus Therapeutic Insult cluster_signal Apoptotic Signaling cluster_regulation BCL-2 Family Regulation cluster_execution Execution Phase cluster_protac PROTAC Intervention Chemo Chemotherapy (e.g., Taxanes, Cisplatin) Stress Cellular Stress / DNA Damage Chemo->Stress BH3_only Pro-Apoptotic Proteins (e.g., BIM, PUMA, NOXA) Stress->BH3_only activates BAX_BAK BAX / BAK (Apoptosis Effectors) BH3_only->BAX_BAK activates MCL1 MCL1 MCL1->BH3_only MCL1->BAX_BAK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis dMCL1_2 This compound Degradation MCL1 Ubiquitination & Proteasomal Degradation dMCL1_2->Degradation Degradation->MCL1 targets

Caption: this compound induces MCL1 degradation, overcoming its inhibition of pro-apoptotic signals.

Preclinical Efficacy Data

The combination of MCL1 degradation with chemotherapy has shown synergistic anti-tumor effects across various cancer models. By removing a key survival protein, this compound can lower the threshold for apoptosis induction, thereby re-sensitizing resistant cells to standard chemotherapeutics.[3][4]

Table 1: In Vitro Synergistic Effects of MCL1 Targeting with Chemotherapy

Note: Data presented is for MCL1 inhibitors/degraders as a class, reflecting the strategy employed by this compound.

Combination AgentCancer Type / ModelKey FindingsReference
Taxanes (e.g., Docetaxel)Non-Small Cell Lung Cancer, Prostate CancerSensitizes cancer cells to apoptosis, enhances tumor cell death by increasing errors in cell division.[9][10][11][12]
Cisplatin / DoxorubicinOsteosarcoma, various solid tumorsReverses chemoresistance by depleting MCL1, leading to increased apoptosis.[3][4]
CytarabineAcute Myeloid Leukemia (AML)Overcomes cytarabine resistance, particularly when combined with a BCL-2 inhibitor.[3]
Venetoclax (BCL-2 Inhibitor)Acute Myeloid Leukemia (AML), Multiple Myeloma (MM)Potent synergy observed, overcoming primary and acquired resistance to venetoclax.[13][14][15][3][14][16]
Table 2: In Vivo Efficacy of MCL1 Targeting Combinations
CombinationCancer ModelKey OutcomesReference
MCL1 inhibitor (S63845) + VenetoclaxMultiple Myeloma XenograftSignificant anti-myeloma efficacy and synergistic tumor growth inhibition.[16]
MCL1 inhibitor (VU661013) + VenetoclaxAML Patient-Derived Xenograft (PDX)Demonstrated synergy and safety in murine models, effective in venetoclax-resistant models.[13][14]
MCL1 depletionOsteosarcoma XenograftReversed resistance to cisplatin and doxorubicin in vivo.[3]
Mps1 inhibitor + DocetaxelMammary Tumor Mouse ModelSynergistic inhibition of tumor growth.[10]

Experimental Methodologies

The following protocols represent standard methodologies used to evaluate the synergistic efficacy of this compound and chemotherapy combinations.

General Experimental Workflow

The workflow for assessing synergy involves treating cancer cells with each agent alone and in combination across a range of concentrations to measure the impact on cell viability and apoptosis.

Experimental_Workflow cluster_setup 1. Experiment Setup cluster_treatment 2. Drug Treatment cluster_analysis 3. Incubation & Analysis A Cancer Cell Line Selection & Culture B Cell Seeding in Multi-well Plates A->B C Control (Vehicle) B->C D Monotherapy A (this compound) B->D E Monotherapy B (Chemotherapy) B->E F Combination (this compound + Chemo) B->F G Incubation (24-72 hours) C->G D->G E->G F->G H Endpoint Assay G->H I Data Acquisition H->I J Synergy Analysis (e.g., Bliss, HSA, Loewe) I->J

Caption: Standard workflow for in vitro synergy testing of combination therapies.

Protocol 1: Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the chemotherapeutic agent, both alone and in combination.

  • Treatment: Treat cells with the drug combinations and incubate for 72 hours.

  • Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize data to vehicle-treated controls and calculate IC50 values. Use software (e.g., SynergyFinder) to calculate synergy scores.

Protocol 2: Apoptosis Assay (Annexin V Staining)
  • Cell Seeding and Treatment: Plate cells in 6-well plates. After overnight adherence, treat with this compound, chemotherapy, or the combination at fixed concentrations (e.g., IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

Protocol 3: Western Blot for MCL1 Degradation
  • Treatment and Lysis: Treat cells with this compound for various time points (e.g., 2, 4, 8, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by size.

  • Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against MCL1 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. The disappearance of the MCL1 band indicates successful degradation.[7]

References

Assessing the Synergistic Effects of dMCL1-2 with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance efficacy, overcome resistance, and minimize toxicity. One such promising target is the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). This guide explores the potential for synergistic interactions between the MCL1-targeting PROTAC (Proteolysis Targeting Chimera) degrader, dMCL1-2, and other anticancer agents.

This compound is a potent and selective degrader of the MCL1 protein.[1][2] Unlike traditional inhibitors that merely block a protein's function, this compound facilitates the ubiquitination and subsequent proteasomal degradation of MCL1, leading to the activation of the cellular apoptosis machinery.[1] While direct preclinical studies on the synergistic effects of this compound with other drugs are not yet widely published, a substantial body of evidence from studies on MCL1 inhibitors provides a strong rationale for its use in combination therapies. This guide will leverage data from these analogous studies to present a comparative overview of potential synergistic combinations.

Comparison with Alternative MCL1-Targeting Combination Strategies

The most extensively studied combination strategy involves the dual targeting of anti-apoptotic BCL-2 family members, primarily MCL1 and BCL-2. The rationale stems from the observation that cancer cells can develop resistance to BCL-2 inhibitors like venetoclax by upregulating MCL1, and vice versa.[3][4] By simultaneously targeting both pathways, a potent synergistic anti-tumor effect can be achieved.

Synergistic Effects of MCL1 Inhibitors with Venetoclax

Preclinical studies across various cancer types, particularly hematologic malignancies, have demonstrated strong synergy between MCL1 inhibitors (e.g., S63845, A-1210477, MI-238) and the BCL-2 inhibitor venetoclax.

Table 1: Quantitative Analysis of Synergy between MCL1 Inhibitors and Venetoclax

Cancer TypeMCL1 InhibitorCombination DrugCell LinesCombination Index (CI)*Key OutcomesReference
Multiple MyelomaS63845VenetoclaxMM.1S, RPMI-8226< 0.1 (Strong Synergy)Increased apoptotic cell death and reduced cell viability.[5]
Acute Myeloid Leukemia (AML)A-1210477VenetoclaxAML cell linesSynergisticCircumvents resistance to venetoclax.[6]
Acute Myeloid Leukemia (AML)MI-238VenetoclaxMOLM-13SynergisticStrong anti-cancer effects in vitro and in a xenograft model.[3][7]
High-Risk NeuroblastomaMIK665VenetoclaxNeuroblastoma cell linesStrong SynergyInduced apoptosis and prevented therapy-induced resistance.[4][8]

*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of synergistic effects of MCL1 inhibitors with other drugs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with the MCL1 inhibitor, the combination drug (e.g., venetoclax), or the combination of both at various concentrations for a specified period (e.g., 48 hours). A vehicle-treated group serves as a control.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The synergistic effect is often quantified using the Combination Index (CI) calculated with software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the drugs as described for the cell viability assay for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Data Quantification: The percentage of apoptotic cells (early and late) in each treatment group is quantified and compared.

Immunoprecipitation and Immunoblotting
  • Protein Lysate Preparation: Following drug treatment, cells are lysed in a suitable buffer to extract total protein.

  • Immunoprecipitation: A specific antibody (e.g., anti-BIM) is added to the protein lysate and incubated to form an antibody-protein complex. Protein A/G agarose beads are then added to pull down the complex.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the bound proteins are eluted.

  • Immunoblotting (Western Blot): The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest (e.g., MCL-1, BCL-2).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescence substrate. This method is used to assess the disruption of protein-protein interactions.[5]

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing drug synergy.

Mechanism of Synergistic Apoptosis by Dual MCL1 and BCL-2 Targeting cluster_dMCL1_2 This compound Action cluster_Venetoclax Venetoclax Action cluster_Apoptosis Apoptotic Pathway dMCL1_2 This compound (PROTAC) MCL1 MCL1 dMCL1_2->MCL1 Binds to Proteasome Proteasome MCL1->Proteasome Degradation BIM BIM (Pro-apoptotic) MCL1->BIM Sequesters Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BCL2->BIM Sequesters BAK_BAX BAK/BAX BIM->BAK_BAX Activates Caspases Caspase Activation BAK_BAX->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Dual targeting of MCL1 by this compound and BCL-2 by venetoclax releases pro-apoptotic proteins like BIM, leading to apoptosis.

Experimental Workflow for Synergy Assessment cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Drug Treatment: - this compound (or analog) - Drug B - Combination start->treatment viability Cell Viability (e.g., MTT) treatment->viability apoptosis Apoptosis (e.g., Annexin V) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein analysis Data Analysis: - Calculate IC50 - Determine Combination Index (CI) viability->analysis apoptosis->analysis protein->analysis conclusion Conclusion: - Synergistic - Additive - Antagonistic analysis->conclusion

Caption: A generalized workflow for the in vitro assessment of synergistic effects between two drugs.

References

A Head-to-Head Comparison of dMCL1-2 and Other MCL1 Degraders for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the MCL1 degrader dMCL1-2 against other notable alternatives, supported by available experimental data. Myeloid cell leukemia 1 (MCL1), an anti-apoptotic protein of the BCL-2 family, is a critical survival factor for many cancer cells, making it a prime target for therapeutic intervention.[1] The emergence of Proteolysis Targeting Chimeras (PROTACs) has offered a novel strategy to eliminate MCL1 protein rather than merely inhibiting it. This guide focuses on this compound, a potent and selective MCL1 PROTAC, and compares it with other MCL1 degraders based on available preclinical data.

Mechanism of Action: PROTAC-mediated Degradation of MCL1

MCL1 protein levels are tightly regulated within cells. PROTACs like this compound are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of a target protein.[1] this compound consists of a ligand that binds to MCL1, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1] This binding brings MCL1 into close proximity with the E3 ligase, leading to the ubiquitination of MCL1 and its subsequent degradation by the proteasome. This targeted degradation ultimately triggers apoptosis in cancer cells dependent on MCL1 for survival.

MCL1_Degradation_Pathway PROTAC-Mediated MCL1 Degradation Pathway cluster_3 Cellular Outcome dMCL1_2 This compound (PROTAC) MCL1 MCL1 Protein dMCL1_2->MCL1 Binds CRBN E3 Ligase (CRBN) dMCL1_2->CRBN Recruits Apoptosis Apoptosis Ub_MCL1 Ubiquitinated MCL1 CRBN->Ub_MCL1 Mediates Transfer Ub Ubiquitin Proteasome Proteasome Ub_MCL1->Proteasome Targeted for Degradation Proteasome->Degraded_MCL1 Results in

Mechanism of this compound action.

Head-to-Head Performance Comparison

This section provides a comparative overview of this compound and other MCL1 degraders. The data presented is compiled from various studies and direct head-to-head comparisons in the same experimental setting are limited. Therefore, caution is advised when interpreting these cross-study comparisons.

DegraderTarget LigandE3 Ligase RecruitedBinding Affinity (MCL1)Degradation Potency (DC50)Cell LineCytotoxicity (IC50)Cell LineReference
This compound A-1210477 derivativeCereblon (CRBN)Kd = 30 nMNot explicitly reportedOPM2Induces apoptosis at 250-500 nMOPM2[1]
dMCL1-1 A-1210477 derivativeCereblon (CRBN)Not reportedLess efficient ubiquitination than this compoundNot reportedNot reportedNot reportedPapatzimas et al., 2019
C3 (PROTAC Mcl1 degrader-1) S1-6 (MCL1/BCL2 inhibitor)Cereblon (CRBN)IC50 = 0.78 µM (for MCL1 inhibition)DC50 = 0.7 µMH23Not reportedH23[2][3]
CPT-2036 Not disclosedCereblon (CRBN)Not disclosedInduces degradationMV4-11Potent cytotoxicityMV4-11[4]
CPT-908 Not disclosedCereblon (CRBN)Not disclosedInduces degradationMV4-11Potent cytotoxicityMV4-11[5]

Key Observations:

  • This compound demonstrates high binding affinity to MCL1 (Kd = 30 nM) and effectively induces apoptosis in the multiple myeloma cell line OPM2 at nanomolar concentrations.[1]

  • A direct comparison with its analogue, dMCL1-1 , which possesses a longer linker, suggests that the shorter linker of this compound leads to more efficient ubiquitination of MCL1.

  • C3 shows potent degradation of MCL1 with a DC50 of 0.7 µM in H23 lung cancer cells. Notably, it was reported to be more lethal to these cells than the potent MCL1 inhibitor A-1210477.[2]

  • CPT-2036 and CPT-908 , developed by Captor Therapeutics, have shown potent cytotoxic activity and induce MCL1 degradation in the acute myeloid leukemia cell line MV4-11.[4][5]

Experimental Methodologies

The following are generalized protocols for key experiments cited in the evaluation of MCL1 degraders. Specific parameters may vary between studies.

Western Blotting for MCL1 Degradation

This assay is used to quantify the amount of MCL1 protein remaining in cells after treatment with a degrader.

Western_Blot_Workflow Western Blotting Workflow for MCL1 Degradation A 1. Cell Treatment Treat cells with varying concentrations of MCL1 degrader. B 2. Cell Lysis Lyse cells to release proteins. A->B C 3. Protein Quantification Determine protein concentration of lysates. B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a membrane. D->E F 6. Immunoblotting Incubate with primary antibody (anti-MCL1) and secondary antibody. E->F G 7. Detection Visualize protein bands using chemiluminescence. F->G H 8. Analysis Quantify band intensity to determine MCL1 levels relative to a loading control. G->H

Western Blotting Workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., OPM2, H23, MV4-11) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the MCL1 degrader or vehicle control for a specified time (e.g., 6, 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for MCL1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative MCL1 protein levels. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated from the dose-response curve.

Cell Viability Assay

This assay measures the effect of MCL1 degradation on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the MCL1 degrader.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTS reagent to each well.[5]

  • Data Analysis: Measure the luminescence or absorbance according to the manufacturer's instructions. Calculate the percentage of viable cells relative to the vehicle-treated control cells to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a potent MCL1 degrader that effectively induces apoptosis in MCL1-dependent cancer cells. While direct, comprehensive comparative data against other MCL1 degraders like C3, CPT-2036, and CPT-908 in the same experimental setup is limited in the public domain, the available information suggests that multiple potent MCL1 degraders are emerging from different chemical scaffolds. The choice of degrader for a specific research application may depend on the cell type, the desired potency, and other experimental parameters. The methodologies outlined in this guide provide a foundation for researchers to conduct their own comparative studies to identify the most suitable MCL1 degrader for their specific needs in the ongoing effort to develop novel cancer therapeutics.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling dMCL1-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the PROTAC (Proteolysis Targeting Chimera) dMCL1-2, including operational and disposal plans, to ensure the integrity of your research and the safety of your team.

This compound is a potent and selective degrader of Myeloid Cell Leukemia 1 (MCL1), a key anti-apoptotic protein.[1][2] By inducing the degradation of MCL1, this compound activates the cellular machinery of apoptosis, making it a valuable tool in cancer research.[1][2] As a Cereblon-based PROTAC, this compound's unique mechanism of action necessitates specific handling and safety considerations.[1][3] While a specific Safety Data Sheet (SDS) for this compound should be requested from the supplier, this document outlines the best practices based on available data for PROTACs and MCL1 inhibitors.

Immediate Safety and Handling

PROTACs represent a novel therapeutic modality, and their full toxicological profiles are still under investigation.[4][5] Therefore, a cautious approach is warranted. Key safety challenges with PROTACs include the potential for off-target protein degradation and unforeseen pharmacological effects.[6][7] For MCL1 inhibitors specifically, there is a noted risk of cardiotoxicity, which should be a consideration in any in vivo studies.

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this compound. However, the following minimum PPE is recommended:

PPE CategoryRecommended Equipment
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when handling larger quantities or if there is a significant splash risk.
Hand Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently, especially if contaminated.
Body A lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown is recommended.
Respiratory A properly fitted respirator may be necessary if there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood. Consult your institution's environmental health and safety department.
Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory where this compound is used.

Operational Plan: From Receipt to Disposal

A clear operational plan is crucial for the safe and efficient use of this compound.

Receiving and Storage

Upon receipt, inspect the container for any damage. This compound is typically supplied as a powder and should be stored under the following conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In solvent-80°C6 months
-20°C1 month

Data sourced from MedChemExpress product information.

Solution Preparation

This compound is soluble in DMSO.[8] To prepare a stock solution, follow these steps inside a chemical fume hood:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 0.0860 mL of DMSO to 1 mg of this compound.

  • Cap the vial and vortex or sonicate until the powder is completely dissolved.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a designated, sealed hazardous waste container. Do not pour this compound waste down the drain.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

Experimental Protocol: Induction of Apoptosis in OPM2WT Cells

The following is a detailed protocol for a typical experiment to assess the pro-apoptotic activity of this compound in OPM2WT (multiple myeloma) cells.

Materials
  • This compound (CAS No. 2351218-88-5)

  • OPM2WT cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • DMSO (cell culture grade)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure
  • Cell Seeding: Seed OPM2WT cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • This compound Treatment: Prepare working solutions of this compound in culture medium from a DMSO stock. The final DMSO concentration in the culture should not exceed 0.1%. Treat the cells with this compound at final concentrations of 250 nM and 500 nM. Include a vehicle control (DMSO only). Incubate for 24 hours.

  • Cell Harvesting: After the 24-hour treatment, collect the cells from each well into separate tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Annexin V and PI Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Analysis

The data from the flow cytometer can be used to quantify the percentage of cells in different stages:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizing Key Processes

To better understand the mechanisms and workflows associated with this compound, the following diagrams have been generated.

G cluster_0 dMCL1_2 This compound Ternary_Complex Ternary Complex (this compound + MCL1 + CRBN) dMCL1_2->Ternary_Complex MCL1 MCL1 MCL1->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination of MCL1 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation MCL1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of action of this compound.

G cluster_1 start Start: Seed OPM2WT cells treat Treat with this compound (24 hours) start->treat harvest Harvest cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for apoptosis assay.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.